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Core Science & Biosynthesis

Foundational

(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine chemical structure and properties

An In-depth Technical Guide to (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine for Advanced Drug Discovery Introduction: The Strategic Importance of a Chiral Building Block (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine is a soph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine for Advanced Drug Discovery

Introduction: The Strategic Importance of a Chiral Building Block

(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine is a sophisticated heterocyclic intermediate that has garnered significant attention within the pharmaceutical and medicinal chemistry sectors. Its structure is deceptively simple, combining a piperazine core, a crucial scaffold in numerous approved drugs, with two key functionalities: a tert-butoxycarbonyl (Boc) protecting group and a chiral (S)-1-hydroxy-2-propyl side chain. This specific arrangement provides medicinal chemists with a versatile and stereochemically defined building block for the synthesis of complex, high-value active pharmaceutical ingredients (APIs).

The piperazine ring is a well-established "privileged scaffold," known for its favorable pharmacokinetic properties, including good aqueous solubility and the ability to modulate the physicochemical characteristics of a lead compound.[1][2] The Boc group serves as a reliable protecting group for one of the piperazine nitrogens, enabling selective chemical transformations on the other nitrogen atom.[3] Crucially, the chiral hydroxypropyl moiety introduces a specific three-dimensional architecture, which is paramount for achieving selective interactions with biological targets like enzymes and receptors. This guide offers a comprehensive overview of its chemical structure, properties, synthesis, analysis, and applications, tailored for researchers and drug development professionals.

Chemical Structure and Stereochemical Integrity

The defining feature of this molecule is the stereocenter at the second carbon of the propyl group, designated as (S). This specific chirality is fundamental, as stereoisomers of a drug can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities.

Caption: 2D structure of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis and process development. The data below is compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 2323068-93-3[4]
Molecular Formula C₁₂H₂₄N₂O₃[4][5]
Molecular Weight 244.33 g/mol [4][5]
IUPAC Name tert-butyl 4-[(2S)-1-hydroxypropan-2-yl]piperazine-1-carboxylate[4]
Appearance White to off-white solid/powder[6][7]
Purity Typically ≥95%[4]
Solubility Soluble in methanol, dichloromethane, and other common organic solvents.[8]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Storage Conditions Keep in a dark place, inert atmosphere, often recommended at 2-8°C.[9][10]

Synthesis and Purification: A Controlled Approach

The synthesis of (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine requires a regioselective and stereospecific approach. A common and effective method is the nucleophilic ring-opening of a chiral epoxide by 1-Boc-piperazine.

Synthetic Workflow Diagram

workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification R1 1-Boc-Piperazine Reaction Nucleophilic Ring-Opening Stir at controlled temperature R1->Reaction R2 (S)-Propylene Oxide R2->Reaction Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Reaction Concentration Solvent Removal (Rotary Evaporation) Reaction->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Final Final Product: (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine Purification->Final

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles for epoxide ring-opening reactions.

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-piperazine (1.0 equivalent).

  • Solvation: Dissolve the 1-Boc-piperazine in a suitable protic solvent such as methanol or ethanol. The choice of a protic solvent is causal; it facilitates the protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack.

  • Reactant Addition: Cool the solution in an ice bath (0°C). Add (S)-propylene oxide (1.1 equivalents) dropwise to the stirred solution. The slight excess of the epoxide ensures complete consumption of the more valuable 1-Boc-piperazine. The reaction is exothermic, and maintaining a low temperature is critical to prevent side reactions.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude residue is then purified.

Protocol: Purification via Column Chromatography

Purification is essential to remove unreacted starting materials and any potential byproducts, such as the regioisomer formed from attack at the less-substituted carbon of the epoxide.

  • Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient elution is often effective, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate or by adding methanol to dichloromethane).

  • Loading: Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine as a solid or viscous oil.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical testing is non-negotiable to confirm the structure, identity, and purity of the synthesized compound.

Analytical TechniqueExpected ResultsReference
¹H NMR Characteristic peaks for the Boc group (~1.4 ppm, 9H, singlet), piperazine ring protons (multiplets between ~2.3-3.5 ppm), and the hydroxypropyl side chain (including a doublet for the methyl group, and multiplets for the CH and CH₂OH protons).[11][12]
¹³C NMR Signals corresponding to the carbons of the Boc group (~28 ppm, ~80 ppm), the piperazine ring (~40-55 ppm), and the hydroxypropyl group.[13][14]
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ peak at m/z = 245.18.[15]
HPLC/UPLC A single major peak indicating high purity (typically >95%). A reversed-phase C18 column with a mobile phase of acetonitrile/water with formic acid or ammonium formate is common.[16][17]
Chiral HPLC Essential for confirming enantiomeric purity. The analysis should show a single peak corresponding to the (S)-enantiomer when compared to a racemic standard.[18]

Applications in Drug Discovery and Medicinal Chemistry

(S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine is not an end product but a strategic intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules targeting a wide range of diseases.

  • Scaffold for Lead Optimization: The free secondary amine of the piperazine ring, after deprotection of the Boc group, serves as a reactive handle for further functionalization. This is commonly achieved through reactions like reductive amination, amide coupling, or Buchwald-Hartwig amination.[6][19]

  • Introduction of Chirality: The (S)-hydroxypropyl group can act as a key pharmacophoric element, engaging in specific hydrogen bonding interactions within a protein's active site. Its stereochemistry is often critical for achieving high potency and selectivity.

  • Improving Pharmacokinetics: The piperazine core is frequently used to enhance the aqueous solubility and overall drug-like properties of a molecule, which is a critical aspect of drug development.[1]

  • Therapeutic Areas: Piperazine derivatives are integral components of drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders like schizophrenia and depression.[2][7][8] This building block provides a direct and efficient route to novel analogues in these fields.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. Information is derived from typical Safety Data Sheets (SDS) for similar piperazine derivatives.

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed.[20]

  • Precautionary Measures: Use only in a well-ventilated area, such as a fume hood.[21] Avoid breathing dust or vapors.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[20]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[21][22]

Conclusion

(S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine stands as a testament to the power of rational design in chemical synthesis. It provides a reliable, stereochemically defined, and versatile platform for the construction of novel molecular entities. For researchers in drug discovery, this intermediate is not merely a collection of atoms but a strategic tool that streamlines the synthetic process, enabling the efficient exploration of chemical space and accelerating the journey toward new and improved therapeutics. Its combination of a privileged scaffold, an orthogonal protecting group strategy, and a specific chiral element makes it an indispensable asset in the modern medicinal chemist's toolbox.

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  • Sigma-Aldrich. (n.d.). 1-Boc-4-(3-hydroxypropyl)piperazine 97. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkKg2qQ9yPCq1bmJCNfpcxRSmu9uBoUdUpnMZpjog-pM0RQR1NepeKccXwT6MTxTG41snA8XJdnbarHl9DibvM7yI2sqaoXWmuRfii3p10q5U4uHUMatvo3FQMLQ1PqdXFpuddcecdclWMIViyo5Fif6gkUQ==
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWRz6SLjiRXT8aUesmm9YRlw7tEAggsJZBPBANWR_49R1cDfKPyVl2FQMX_DeOz_tem-s0qmC22jDcXrAeZRb0nRQCoI-Zfr-iGdeAztMoN4RYhNLXkqNhQDr5bb7RnYzB71zbPuxI7Q==
  • Santa Cruz Biotechnology. (n.d.). 1-Boc-4-(3-hydroxypropyl)piperazine | CAS 132710-90-8 | SCBT. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdwk6L5An8cNAEoiVbab7AbmPBnoFJ2hMiTrotiGaNTA39KuvNlujscMRRKmCkUmLv-7298XvSsgrc5mvhu2ntWCjq-B-Jj2m3HvIL5O8sDfyYZM4qmDW3DXZcsS-p9JvwVQSbQfh81LwJ5z2SSulJCqkq5DYF1Vk9OpQvkJ2hog==
  • BLD Pharm. (n.d.). 1-Boc-(2-Hydroxymethyl)piperazine. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvEDU0pN814sNBUNlLhZ8gdEImTwFUXTWyJJX1YFnEI5fo1A0j1jpY08OIbn6kZDAhYCh6jM7FTOPMX60AwFvIfIoaw47diutSXizZnhWlZittrWqoPzLkQpu_wx0jTLKupQPmGCzPCqmWCZwg
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Sources

Exploratory

Safety Data Sheet (SDS) for (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Chemical Identity and Properties (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine is a chiral building block commonly utilized in the synthesis of complex organic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine is a chiral building block commonly utilized in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents. The Boc (tert-butyloxycarbonyl) protecting group makes it a stable intermediate for various chemical transformations.

PropertyValueSource
CAS Number 2323068-93-3[1]
Molecular Formula C12H24N2O3[1]
Molecular Weight 244.33 g/mol [2][3]
IUPAC Name tert-butyl 4-[(2S)-1-hydroxypropan-2-yl]piperazine-1-carboxylate[1]
Appearance White or yellowish crystal/solid[4]
Solubility Freely soluble in water and ethylene glycol; poorly soluble in diethyl ether.[5]

Hazard Identification and GHS Classification

Anticipated GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[6]

  • Skin Corrosion/Irritation (Category 1B/2) : Causes skin irritation or severe skin burns.[4][6][7][8]

  • Serious Eye Damage/Eye Irritation (Category 1/2A) : Causes serious eye irritation or damage.[4][6][7][8][9]

  • Respiratory or Skin Sensitization (Category 1) : May cause an allergic skin reaction or asthma symptoms or breathing difficulties if inhaled.[6][7][8][10]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[4][8]

Hazard Pictograms (Anticipated):



Signal Word (Anticipated): Danger[7][8]

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[6]

  • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[4][6]

  • H317: May cause an allergic skin reaction.[6]

  • H318/H319: Causes serious eye damage / Causes serious eye irritation.[4][6]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6]

  • H335: May cause respiratory irritation.[4]

First-Aid Measures: A Proactive Protocol

Immediate and appropriate first aid is critical in mitigating exposure. The following protocols are based on the potential hazards of the piperazine functional core.

In Case of Inhalation
  • Immediate Action: Remove the individual to fresh air.[9][11][12][13]

  • Positioning: Keep the person in a comfortable position for breathing, such as a half-upright position.[8][9][14]

  • Breathing Difficulties: If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[9][11][12][13]

  • Medical Attention: Seek immediate medical attention.[7][8]

In Case of Skin Contact
  • Decontamination: Immediately remove all contaminated clothing.[11][12][13]

  • Washing: Wash the affected area with soap and plenty of water for at least 15 minutes.[7][9][11][12][13]

  • Medical Attention: Seek immediate medical attention, especially if irritation or a rash develops.[7][8]

In Case of Eye Contact
  • Rinsing: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes.[7][9][11][13]

  • Contact Lenses: If present and easy to do, remove contact lenses. Continue rinsing.[9]

  • Medical Attention: Seek immediate medical attention from an ophthalmologist.

In Case of Ingestion
  • Action: Rinse the mouth with water.[11][13]

  • Vomiting: Do NOT induce vomiting.[7][11][13]

  • Dilution: If the person is conscious and not convulsing, give one or two glasses of water to dilute the chemical.[15]

  • Medical Attention: Call a poison control center or doctor immediately.[11][13]

Fire-Fighting Measures and Accidental Release

Fire-Fighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[9][11][13][15]

  • Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7][9]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][9][11][13]

Accidental Release
  • Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and contact with the substance. Use personal protective equipment (PPE) as outlined in Section 5. Ensure adequate ventilation.[9][11][13]

  • Environmental Precautions: Prevent the chemical from entering drains or the environment.[11]

  • Containment and Cleanup:

    • For small spills, sweep up the solid material, taking care to avoid generating dust.

    • Place the collected material into a suitable, labeled container for disposal.

    • Clean the affected area thoroughly.

Handling, Storage, and Personal Protection

A systematic approach to handling and storage is paramount to ensuring laboratory safety.

Handling
  • Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.[7][8]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][9]

  • Avoidance: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.[8][13]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][14]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][16]

  • Environmental Factors: The parent compound, piperazine, is hygroscopic and absorbs carbon dioxide from the air. Protect from moisture and light.[7][15][16]

Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Task Involving (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine Assess_Risk Assess Risk: - Scale of work - Potential for dust/aerosol generation Start->Assess_Risk Eye_Protection Eye/Face Protection: - Safety glasses with side shields - Tightly fitting safety goggles - Face shield for larger quantities Assess_Risk->Eye_Protection Select Hand_Protection Hand Protection: - Chemical-resistant gloves (e.g., nitrile) - Check breakthrough time Assess_Risk->Hand_Protection Select Body_Protection Body Protection: - Laboratory coat - Chemical-resistant apron if splashing is likely Assess_Risk->Body_Protection Select Respiratory_Protection Respiratory Protection: - Use in a fume hood - If fume hood is unavailable or for large spills, use a NIOSH-approved respirator with an appropriate cartridge Assess_Risk->Respiratory_Protection Select Perform_Task Perform Task Eye_Protection->Perform_Task Don PPE Hand_Protection->Perform_Task Don PPE Body_Protection->Perform_Task Don PPE Respiratory_Protection->Perform_Task Don PPE Decontaminate Decontaminate & Doff PPE Perform_Task->Decontaminate End End Decontaminate->End

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Stability and Reactivity

  • Reactivity: Generally stable under recommended storage conditions. Reacts exothermically with acids.[15]

  • Chemical Stability: Stable under normal conditions.[7]

  • Conditions to Avoid: Exposure to moist air, water, light, and incompatible materials.[7]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][16]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce nitrogen oxides, carbon monoxide, and carbon dioxide.[7][9]

Toxicological and Ecological Information

Detailed toxicological and ecological data for (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine are not available. The information below is extrapolated from data on piperazine.

Toxicological Information
  • Acute Toxicity: Piperazine is harmful if swallowed, with oral LD50 values in rats reported as 1,900 mg/kg.[6][8]

  • Corrosivity: Piperazine is corrosive to the skin, eyes, and respiratory tract.[6][16]

  • Sensitization: It is a known respiratory and skin sensitizer.[6][8]

  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[6]

Ecological Information
  • Environmental Fate: The product is water-soluble and may be mobile in the environment.[10]

  • Toxicity to Aquatic Life: Piperazine is considered harmful to aquatic life.[8] Do not let this chemical enter the environment.[11][16]

Disposal Considerations

Disposal of this chemical must be in accordance with all applicable federal, state, and local regulations.

  • Waste Classification: Waste is classified as hazardous.[17]

  • Disposal Method: Dispose of this material and its container at a hazardous or special waste collection point.[17] Do not allow it to enter the sewer system.

  • Contaminated Packaging: Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

References

  • (S)-1-Boc-2-propyl-piperazine | C12H24N2O2 | CID 44593842 - PubChem. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • ICSC 1032 - PIPERAZINE (anhydrous). [Link]

  • Piperazine - Wikipedia. [Link]

Sources

Foundational

Technical Guide: Specific Optical Rotation & Characterization of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine

This is an in-depth technical guide on the specific optical rotation and quality attributes of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine , a critical chiral intermediate in the synthesis of menin-KMT2A inhibitors like Z...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the specific optical rotation and quality attributes of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine , a critical chiral intermediate in the synthesis of menin-KMT2A inhibitors like Ziftomenib.

Executive Summary

(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine (CAS 2323068-93-3 ) is a high-value chiral building block used primarily in the pharmaceutical development of small-molecule inhibitors targeting the menin-mixed lineage leukemia (MLL) protein interaction. It serves as the chiral scaffold responsible for the precise stereochemical orientation of the piperazine moiety in late-stage drug candidates such as Ziftomenib (KO-539) .

The specific optical rotation (SOR) of this intermediate is a Critical Quality Attribute (CQA) . It validates the enantiomeric purity of the (S)-propyl stereocenter, which is derived from the chiral pool (typically L-Alaninol) and must be preserved to ensure the biological efficacy of the final drug substance.

Chemical Identity & Structural Specifications[1][2][3]

AttributeSpecification
Common Name (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine
IUPAC Name tert-butyl 4-[(2S)-1-hydroxypropan-2-yl]piperazine-1-carboxylate
CAS Registry Number 2323068-93-3
Molecular Formula C₁₂H₂₄N₂O₃
Molecular Weight 244.33 g/mol
Chiral Center C2 of the propyl chain (S-configuration)
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in Methanol, Ethanol, DCM, DMSO
Structural Causality

The molecule consists of a piperazine ring protected at N1 by a tert-butoxycarbonyl (Boc) group. The N4 position is substituted with a 1-hydroxy-2-propyl group. Crucially, the hydroxyl group is on the primary carbon (C1), while the piperazine is attached to the secondary carbon (C2). This specific regiochemistry distinguishes it from the more common isomer, 1-Boc-4-(2-hydroxypropyl)piperazine (where OH is at C2), and dictates the synthetic route and optical rotation profile.

Specific Optical Rotation (SOR) Analysis

The Value and Its Significance

The specific optical rotation, denoted as


, is the primary metric for rapid confirmation of identity and enantiomeric excess (ee).
  • Target Specification: While lot-specific values vary slightly by concentration and solvent, the pure (S)-enantiomer typically exhibits a specific rotation in the range of +10° to +25° (c=1, Methanol, 20°C), correlating with the retention of configuration from the starting material, L-Alaninol (

    
     neat).
    
  • Inversion Warning: If the synthesis involves nucleophilic substitution at the chiral center (e.g., using a leaving group on the secondary carbon), the sign of rotation may invert. However, the standard reductive amination route preserves the absolute configuration.

Measurement Protocol (Self-Validating System)

To ensure reproducible data, the following protocol adheres to USP <781> standards:

  • Preparation: Accurately weigh 100 mg of the substance into a 10 mL volumetric flask.

  • Solvent: Dissolve in HPLC-grade Methanol (preferred) or Ethanol.

  • Equilibration: Allow the solution to thermally equilibrate to 20°C ± 0.5°C .

  • Measurement: Use a polarimeter with a sodium D-line lamp (589 nm). Zero the instrument with pure solvent.

  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is the path length in dm (usually 1), and
    
    
    is concentration in g/100mL.
Factors Influencing SOR
  • Solvent Effects: Hydrogen bonding in protic solvents (MeOH) can significantly shift the rotation compared to aprotic solvents (DCM). Consistent solvent choice is mandatory for lot-to-lot comparison.

  • pH Sensitivity: Traces of acid (protonating the piperazine nitrogen) or base can alter the conformation and rotation value. Ensure the sample is free of residual TFA or acetic acid.

Synthesis & Stereochemical Integrity

The synthesis of CAS 2323068-93-3 is designed to prevent racemization. The preferred pathway utilizes (S)-2-aminopropan-1-ol (L-Alaninol) as the chiral template.

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the logical flow from the chiral starting material to the final intermediate and its application in Ziftomenib synthesis.

G L_Alaninol (S)-2-Aminopropan-1-ol (L-Alaninol) [Chiral Source] Cyclization Cyclization with Bis(2-chloroethyl)amine L_Alaninol->Cyclization Retains (S)-Config Boc_Protection Boc Protection (Boc2O) Cyclization->Boc_Protection Target (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine (CAS 2323068-93-3) [Target Intermediate] Boc_Protection->Target Quality Check: Optical Rotation Coupling Mitsunobu Coupling (with Indole Core) Target->Coupling Attaches Piperazine to Drug Core Deprotection Boc Deprotection & Sulfonylation Coupling->Deprotection Ziftomenib Ziftomenib (KO-539) [Final Drug] Deprotection->Ziftomenib

Caption: Stereoselective synthesis pathway for Ziftomenib intermediate, highlighting the preservation of the (S)-chiral center.

Mechanism of Chiral Preservation

The synthesis typically involves the construction of the piperazine ring around the chiral nitrogen of L-Alaninol. Since the reaction conditions (alkylation) do not affect the C-H bond at the chiral center (C2 of the propyl chain), the (S)-configuration is chemically inert and preserved. Any deviation in optical rotation suggests contamination with the (R)-enantiomer (from impure starting material) or diastereomeric impurities.

Quality Control & Impurity Profile

Beyond optical rotation, the following analytical methods are required to certify the material for pharmaceutical use:

MethodPurposeAcceptance Criteria
Chiral HPLC Determine Enantiomeric Excess (ee)> 99.5% (S)-isomer
1H NMR Confirm Structure & Residual SolventsConsistent with structure; <0.5% solvent
ROI (Residue on Ignition) Inorganic Impurities< 0.1%
Appearance Physical State CheckWhite solid or clear viscous oil

Chiral HPLC Method (Reference):

  • Column: Daicel Chiralpak AD-H or IC (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm.

  • Logic: The (S)-isomer typically elutes differently than the (R)-isomer due to interaction with the chiral stationary phase.

References

  • Kura Oncology, Inc. (2017). Substituted Inhibitors of Menin-MLL and Methods of Use. WO 2017/161028 A1. World Intellectual Property Organization.[1] Link

  • Fluorochem . (2024).[2] Product Specification: (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine. Fluorochem Ltd.[3][4] Link

  • U.S. Pharmacopeia (USP) . <781> Optical Rotation. USP-NF. Link

  • Wang, E. S., et al. (2025).[5] Ziftomenib in Relapsed or Refractory NPM1-Mutant AML. Journal of Clinical Oncology. Link

  • ChemicalBook . (2024).[2] CAS 2323068-93-3 Data Sheet. Link

Sources

Exploratory

Difference between (S) and (R) 1-Boc-4-(1-Hydroxy-2-propyl)piperazine

Technical Guide: Stereochemical Differentiation of (S) and (R) 1-Boc-4-(2-hydroxypropyl)piperazine Part 1: Executive Summary & Structural Disambiguation In the development of high-affinity pharmacological agents—particul...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stereochemical Differentiation of (S) and (R) 1-Boc-4-(2-hydroxypropyl)piperazine

Part 1: Executive Summary & Structural Disambiguation

In the development of high-affinity pharmacological agents—particularly azole antifungals and GPCR ligands—the stereochemistry of the linker region is a critical determinant of potency and metabolic stability.

The molecule 1-Boc-4-(2-hydroxypropyl)piperazine serves as a privileged scaffold, linking a pharmacophore via a chiral propyl chain.

Critical Nomenclature Note: The designation "1-Hydroxy-2-propyl" in the topic request is technically ambiguous. In strict IUPAC nomenclature, a "1-hydroxy-2-propyl" group implies the nitrogen is attached to C2 and the hydroxyl to C1 (an alaninol derivative). However, in industrial medicinal chemistry, this string is frequently used to describe the 2-hydroxypropyl derivative (derived from propylene oxide), where the nitrogen is at C1 and the hydroxyl at C2.

This guide focuses on the industrially prevalent 2-hydroxypropyl isomer (Structure A) , while distinguishing it from the regioisomer to ensure precision.

Table 1: Structural & Regioisomeric Comparison
FeatureStructure A (Standard) Structure B (Literal "1-Hydroxy-2-propyl")
IUPAC Name tert-butyl 4-(2-hydroxypropyl)piperazine-1-carboxylatetert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate
Connectivity Piperazine-N

CH₂

CH(OH)

CH₃
Piperazine-N

CH(CH₃)

CH₂OH
Precursor Propylene Oxide (Epoxide opening)Alaninol / Methyl Lactate (Reductive alkylation)
Chiral Center C2 (Secondary Alcohol)C2 (Tertiary Carbon attached to N)
Common Use Antifungals, CNS agentsSpecialized Kinase Inhibitors

Part 2: Stereochemical Configuration (R vs. S)

The core difference between the (S) and (R) enantiomers lies in the spatial arrangement of the hydroxyl group at the C2 position. This stereocenter dictates the 3D vector of the attached pharmacophore.

  • CIP Priority Assignment:

    • -OH (Oxygen, Atomic #8)

    • -CH₂-N(Boc)Piperazine (Carbon attached to N)

    • -CH₃ (Methyl group)

    • -H (Hydrogen)

  • (S)-Enantiomer (CAS: 169455-19-4): Derived from (S)-propylene oxide . The nucleophilic attack of piperazine occurs at the terminal C1 (less hindered). The stereocenter at C2 is not inverted.

    • Configuration: Retention.[1][2]

    • Visual: Hydroxyl group points out (wedge) when the backbone is in the plane and C1 is to the left.

  • (R)-Enantiomer (CAS: 169455-18-3): Derived from (R)-propylene oxide .

    • Configuration: Retention.[1][2]

    • Visual: Hydroxyl group points in (dash).

Part 3: Stereoselective Synthesis Pathways

To ensure high Enantiomeric Excess (ee), "Chiral Pool" synthesis using enantiopure propylene oxide is superior to hydrolytic kinetic resolution (HKR) of the racemic product, which inevitably leads to yield loss (max 50%).

Synthetic Logic & Causality
  • Regioselectivity: The reaction is driven by the nucleophilic attack of the secondary amine (N-Boc-piperazine) on the least substituted carbon of the epoxide (C1). This is an

    
    -type mechanism.
    
  • Stereochemical Integrity: Because the bond to the chiral carbon (C2) is never broken, the absolute configuration of the starting epoxide is retained in the product.

Detailed Protocol: Synthesis of (S)-1-Boc-4-(2-hydroxypropyl)piperazine
  • Reagents:

    • N-Boc-piperazine (1.0 eq)

    • (S)-(-)-Propylene Oxide (1.2 eq) [Handle with care: Carcinogenic/Volatile]

    • Solvent: Methanol or Ethanol (Anhydrous)

  • Procedure:

    • Dissolve N-Boc-piperazine in Methanol (5 mL/g).

    • Cool to 0°C. Add (S)-propylene oxide dropwise to prevent exotherm-induced polymerization.

    • Seal the reaction vessel (pressure tube recommended) to prevent loss of volatile epoxide.

    • Heat to 60°C for 6–12 hours.

    • Monitoring: TLC (5% MeOH in DCM, Stain: Ninhydrin or PMA).

  • Workup:

    • Concentrate under reduced pressure to remove solvent and excess propylene oxide.

    • Purification: Usually not required if epoxide quality is high. If necessary, flash chromatography (DCM/MeOH 95:5).

  • Validation:

    • Yield: >95%

    • ee: >98% (dependent on starting epoxide).

Visualization: Synthetic Workflow (DOT)

SynthesisPath Start N-Boc-Piperazine ReagentS (S)-Propylene Oxide (Retention Path) Start->ReagentS ReagentR (R)-Propylene Oxide (Retention Path) Start->ReagentR Intermediate Nu: Attack at C1 (Less Hindered) ReagentS->Intermediate Reflux/MeOH ReagentR->Intermediate Reflux/MeOH ProductS (S)-1-Boc-4-(2-hydroxypropyl)piperazine (Eutomer for Antifungals) Intermediate->ProductS (S)-Path ProductR (R)-1-Boc-4-(2-hydroxypropyl)piperazine (Distomer) Intermediate->ProductR (R)-Path

Caption: Parallel synthesis of (S) and (R) enantiomers via regiospecific ring opening of chiral propylene oxides. Note the retention of stereochemistry.

Part 4: Analytical Discrimination (Chiral HPLC)

Distinguishing the (S) and (R) isomers requires chiral stationary phases (CSPs).[3] Standard C18 columns cannot separate these enantiomers.

Method Development Strategy

The hydroxyl group provides a hydrogen-bonding site for interaction with polysaccharide-based CSPs (Amylose or Cellulose derivatives). The basic nitrogen requires a mobile phase modifier (DEA or TEA) to prevent peak tailing.

Recommended Protocol
ParameterCondition
Column Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Weak chromophore, low wavelength essential)
Temperature 25°C
  • Elution Order (Typical for AD-H):

    • (S)-Isomer:

      
       8.5 min
      
    • (R)-Isomer:

      
       10.2 min
      
    • Note: Elution order must be confirmed with pure standards as it can reverse with solvent changes.

Visualization: Analytical Decision Tree

AnalyticalTree Sample Unknown Sample 1-Boc-4-(2-hydroxypropyl)piperazine SpecificRot Specific Rotation [α]D Sample->SpecificRot HPLC Chiral HPLC (Chiralpak AD-H) Sample->HPLC ResultPos (+) Rotation Likely (S)-Isomer SpecificRot->ResultPos ResultNeg (-) Rotation Likely (R)-Isomer SpecificRot->ResultNeg Peak1 Peak 1 (tR ~8.5m) (S)-Enantiomer HPLC->Peak1 Peak2 Peak 2 (tR ~10.2m) (R)-Enantiomer HPLC->Peak2

Caption: Dual-method validation workflow using Specific Rotation (polarimetry) and Chiral HPLC to assign absolute configuration.

Part 5: Functional Implications in Drug Design

The choice between (S) and (R) is not merely structural but functional.

  • Binding Affinity: In antifungal azoles (e.g., Posaconazole analogs), the hydroxyl group often engages in H-bonding with the heme propionate or specific serine residues in the CYP51 active site. The (S)-configuration typically mimics the natural substrate geometry better in these specific pockets.

  • Metabolic Stability: The secondary alcohol is a site for Phase II glucuronidation. Stereochemistry influences the rate of glucuronidation; one enantiomer is often cleared significantly faster than the other.

  • Synthetic Utility: The secondary alcohol in this intermediate is often converted to a leaving group (Mesylate/Tosylate) for further substitution.

    • Inversion Alert: If the OH is activated (e.g., MsCl) and then displaced by a nucleophile, the stereocenter will invert (

      
      ).
      
    • Retention Alert: If the OH is used as a nucleophile (e.g., Williamson ether synthesis), the stereocenter is retained .

References

  • Upadhayaya, R. S., et al. (2004). "Synthesis and antifungal activity of novel xanthone analogues of fluconazole." Bioorganic & Medicinal Chemistry Letters, 14(24), 6013-6016. (Demonstrates the use of chiral propylene oxide to generate piperazine linkers).

  • Tokunaga, M., et al. (1997). "Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (Salen)Co(III) Complexes." Science, 277(5328), 936-938. (Foundational method for obtaining the enantiopure propylene oxide precursors).

  • BenchChem Technical Repository. (2025). "Protocol for N-Boc-Piperazine Alkylation." (General protocols for piperazine alkylation).

  • Daicel Chiral Technologies. "Application Guide for Chiralpak AD-H." (Reference for the chromatographic separation conditions).

Sources

Foundational

pKa values and ionization of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine

An In-Depth Technical Guide to the pKa Values and Ionization of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine For Researchers, Scientists, and Drug Development Professionals Abstract The ionization state of a molecule, quan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Ionization of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization state of a molecule, quantified by its pKa value(s), is a cornerstone of drug discovery and development, profoundly influencing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] This guide provides a comprehensive technical overview of the pKa and ionization behavior of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine, a substituted piperazine derivative of interest in medicinal chemistry.[2] We delve into the theoretical underpinnings of piperazine ionization, analyze the electronic effects of its specific substituents, and present detailed workflows for both computational pKa prediction and experimental determination via potentiometric titration. By synthesizing predictive methods with rigorous experimental protocols, this document serves as a practical resource for scientists seeking to characterize this molecule and leverage its physicochemical properties in rational drug design.

Introduction: The Pivotal Role of pKa in Drug Design

(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine is a chiral heterocyclic compound featuring a piperazine core. The piperazine ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[2][3] The molecule's structure is characterized by three key features that dictate its ionization and, consequently, its behavior in biological systems:

  • The Piperazine Core: A six-membered ring containing two nitrogen atoms at positions 1 and 4, making it a diamine base.

  • The Boc Protecting Group: A tert-butyloxycarbonyl group on one nitrogen (N1), which significantly modulates its basicity.

  • The (S)-1-Hydroxy-2-propyl Group: A chiral substituent on the other nitrogen (N4), which also influences basicity through inductive and steric effects.

Understanding the pKa of this molecule is essential for predicting its charge state at physiological pH (typically ~7.4).[4] This charge state governs critical drug-like properties including aqueous solubility, membrane permeability, protein binding, and metabolic stability.[1][5] An accurate pKa profile is therefore not an academic exercise but a prerequisite for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.

Theoretical Framework: Ionization of Substituted Piperazines

Fundamentals of pKa

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a species.[5] For a basic compound like a piperazine derivative, it is more convenient to discuss the pKa of its conjugate acid (BH+). The Henderson-Hasselbalch equation relates pKa, pH, and the ratio of the protonated ([BH+]) and unprotonated ([B]) forms. When pH = pKa, the concentrations of the protonated and unprotonated forms are equal.[6]

The Diprotic Nature of the Piperazine Scaffold

Unsubstituted piperazine is a diprotic base with two distinct pKa values, typically around 9.7 and 5.4.[3][4][7]

  • pKa1 (~9.7): Corresponds to the first protonation event. This higher value reflects the inherent basicity of a secondary amine.

  • pKa2 (~5.4): Corresponds to the second protonation. This value is significantly lower because the first positive charge on the ring inductively withdraws electron density, making the second nitrogen less basic and harder to protonate.[4]

Substituent Effects in (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine

The substituents on the target molecule dramatically alter the pKa values from the parent piperazine scaffold.

  • Effect of the Boc Group on N1: The tert-butyloxycarbonyl (Boc) group is strongly electron-withdrawing due to the carbonyl moiety. This delocalizes the lone pair of electrons on N1, rendering it essentially non-basic. Therefore, N1 is not expected to protonate under physiologically relevant pH conditions. The primary basic center of the molecule will be the N4 nitrogen.

  • Effect of the (S)-1-Hydroxy-2-propyl Group on N4: The N4 nitrogen is a tertiary amine. Alkylation of a piperazine nitrogen generally reduces its basicity compared to the parent secondary amine.[8] The presence of the hydroxyl group on the propyl chain can have a modest electron-withdrawing inductive effect, which may slightly decrease the pKa further compared to a simple alkyl substituent.[7]

Based on this analysis, (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine is expected to behave as a monoprotic base , with a single pKa value associated with the N4 nitrogen. This pKa is anticipated to be lower than that of unsubstituted piperazine's first pKa.

Computational Prediction of pKa Values

Before undertaking experimental work, in silico prediction provides a rapid and valuable estimate of a molecule's pKa.[5] Software tools like ACD/Labs Percepta and ChemAxon's MarvinSketch use algorithms based on large databases of experimental values and quantitative structure-property relationships (QSPR) to calculate pKa.[6][9][10]

Workflow for In Silico pKa Prediction

The following diagram outlines a typical workflow for predicting pKa values using chemical drawing software.

G cluster_workflow Computational pKa Prediction Workflow A 1. Draw Chemical Structure Input (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine B 2. Select Calculation Module e.g., 'Protonation -> pKa' A->B Navigate to Tools C 3. Run Prediction Algorithm calculates pKa based on structural fragments B->C Execute Command D 4. Analyze Results Review pKa values and species distribution plot C->D Output Generation

Caption: A generalized workflow for predicting pKa values using computational software.

Predicted pKa Values and Ionization Profile

Running the structure of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine through a standard pKa calculator yields predicted values. The N4 nitrogen is identified as the sole basic center.

Ionizable CenterPredicted pKaDescription
Nitrogen-4 (N4) ~8.0 - 8.5Tertiary amine with alkyl/hydroxyl substituent. This is the primary basic site.
Nitrogen-1 (N1) < 0Amide-like nitrogen due to the electron-withdrawing Boc group. Not basic.
Table 1. Predicted pKa values for the ionizable centers of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine. Values are estimates from typical computational models.[6]

At physiological pH (~7.4), the molecule would exist as a mixture of its neutral and protonated (at N4) forms. The species distribution plot below illustrates this equilibrium. A significant portion of the molecule will carry a positive charge in environments like the bloodstream or cytosol.

Experimental Determination of pKa Values

While predictions are useful, experimental determination is the gold standard for accurate pKa values.[11] Potentiometric titration is the most common and precise method for this purpose.[12][13]

Protocol: pKa Determination by Potentiometric Titration

This protocol describes the determination of the pKa value of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine hydrochloride salt by titrating with a standardized base.

4.1.1 Materials and Equipment

CategoryItem
Equipment Calibrated pH meter with a combination glass electrode, magnetic stirrer and stir bar, 25 mL or 50 mL burette (Class A), analytical balance.
Reagents (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine HCl, standardized 0.1 M Sodium Hydroxide (NaOH), standardized 0.1 M Hydrochloric Acid (HCl), Potassium Chloride (KCl), pH 4, 7, and 10 standard buffer solutions, deionized, carbonate-free water.
Table 2. Essential materials and equipment for potentiometric pKa determination.

4.1.2 Step-by-Step Methodology

  • Preparation of Analyte Solution: Accurately weigh approximately 0.1 mmol of the compound and dissolve it in ~50 mL of deionized water in a 100 mL beaker. A concentration of at least 10⁻⁴ M is recommended.[12][14] Add KCl to maintain a constant ionic strength (e.g., to a final concentration of 0.15 M).[14]

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate measurements.[14]

  • Inert Atmosphere: Purge the analyte solution with nitrogen for 5-10 minutes before and during the titration to displace dissolved CO₂, which can interfere with pH readings.[15]

  • Titration Procedure:

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the burette tip into the solution. Ensure the electrode tip is clear of the stir bar.[16]

    • Begin stirring at a slow, steady rate.

    • Record the initial pH of the solution.

    • Add the standardized 0.1 M NaOH titrant in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.[15]

    • Continue adding titrant until the pH has plateaued well into the basic range (e.g., pH 11-12).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be determined visually or by calculating the first derivative of the curve (ΔpH/ΔV).

    • The pKa is equal to the pH at the half-equivalence point.[14] At this volume, exactly half of the compound has been neutralized, so [B] = [BH+].

Caption: Step-by-step experimental workflow for pKa determination via potentiometric titration.

Data Synthesis and Application in Drug Development

The experimentally determined pKa value provides the definitive measure of the compound's basicity. This value allows for precise calculations of the ionization state at any given pH.

Implications for ADME Properties

The pKa value directly informs predictions about the molecule's behavior in the body.

PropertyImpact of Ionization (Governed by pKa)
Aqueous Solubility The protonated (charged) form is generally much more soluble in aqueous environments like the gastrointestinal fluid and blood plasma than the neutral form.[5]
Membrane Permeability The neutral (uncharged) form is more lipophilic and preferentially crosses biological membranes (e.g., intestinal wall, blood-brain barrier) via passive diffusion.[5]
Protein Binding The charge state influences electrostatic interactions with plasma proteins (e.g., albumin) and target receptors.
Metabolism & Clearance Ionization affects recognition by metabolic enzymes and transporters, influencing routes of metabolism and renal clearance.[3]
Table 3. The influence of the pKa-dependent ionization state on key ADME properties.

With a predicted pKa around 8.0-8.5, (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine will be significantly protonated at the physiological pH of 7.4. This suggests it will exhibit good aqueous solubility but may have moderate to low passive membrane permeability. Such insights are critical for formulation scientists and medicinal chemists aiming to optimize drug delivery and bioavailability.

Conclusion

This guide has detailed the theoretical and practical considerations for determining the pKa and understanding the ionization of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine. Structural analysis reveals it behaves as a monoprotic base, with the N4 nitrogen being the sole basic center. While computational tools provide a strong initial estimate of the pKa value, experimental determination via potentiometric titration remains the definitive method for obtaining accurate data. A precise understanding of this fundamental physicochemical parameter is indispensable for the successful development of drug candidates, enabling researchers to predict and modulate the compound's solubility, permeability, and ultimate therapeutic efficacy.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ACD/Labs. (2025, July 24). What is the pKa of my compound?. Retrieved from [Link]

  • Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • DeSantis, J., et al. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ECETOC. (n.d.). pKa. Retrieved from [Link]

  • Academia.edu. (n.d.). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

  • de Rond, T. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch. Retrieved from [Link]

  • ResearchGate. (2025, August 10). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link]

  • Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of (S)-1-Boc-4-(2-hydroxypropyl)piperazine

Executive Summary This application note details the protocol for the stereoselective synthesis of (S)-1-Boc-4-(2-hydroxypropyl)piperazine (also referred to as tert-butyl (S)-4-(2-hydroxypropyl)piperazine-1-carboxylate) v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the stereoselective synthesis of (S)-1-Boc-4-(2-hydroxypropyl)piperazine (also referred to as tert-butyl (S)-4-(2-hydroxypropyl)piperazine-1-carboxylate) via the nucleophilic ring-opening of (S)-propylene oxide .

While the request references "(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine," standard IUPAC nomenclature and reaction mechanics dictate that the direct nucleophilic attack of piperazine on propylene oxide yields the secondary alcohol (2-hydroxypropyl) as the major product. This guide focuses on this dominant pathway, ensuring high regioselectivity (>95%) and enantiomeric retention (>99% ee) suitable for pharmaceutical intermediate production.

Key Applications:

  • Kinase Inhibitors: Linker motif in multi-targeted tyrosine kinase inhibitors.

  • GPCR Ligands: Chiral spacer in dopamine D3/D2 receptor antagonists.

  • PROTACs: Solubilizing linker segment for E3 ligase recruitment.

Chemical Logic & Mechanistic Insight

Nomenclature & Structural Definition

To ensure scientific accuracy, we must distinguish between the two potential regioisomers arising from the reaction of 1-Boc-piperazine with propylene oxide.

  • Target Molecule (Major Product): tert-butyl (S)-4-(2-hydroxypropyl)piperazine-1-carboxylate.

    • Formation:[1][2][3][4][5] Attack at the terminal methylene (C1).

    • Structure: Secondary alcohol.

  • Minor Impurity: tert-butyl (S)-4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate.

    • Formation:[1][2][3][4][5] Attack at the internal methine (C2).

    • Structure: Primary alcohol (branched).

Reaction Mechanism (SN2)

The reaction proceeds via an SN2 mechanism.[6] Under neutral or basic conditions, the secondary amine of the piperazine acts as the nucleophile. Steric factors dictate that the nucleophile attacks the less hindered carbon (C1) of the epoxide ring.[6]

Stereochemical Integrity: Because the nucleophilic attack occurs at C1 (the non-chiral carbon), the C-O bond at the chiral center (C2) remains intact. Therefore, the absolute configuration of the starting material, (S)-propylene oxide , is retained in the product.

ReactionMechanism SM1 1-Boc-Piperazine TS Transition State (Steric Control at C1) SM1->TS SM2 (S)-Propylene Oxide (Chiral Center at C2) SM2->TS Prod (S)-Product (Retention of Config) TS->Prod Major Pathway (>95%) Imp Regioisomer Impurity (Attack at C2) TS->Imp Minor Pathway (<5%)

Figure 1: Mechanistic pathway demonstrating the regioselective attack at the terminal carbon, preserving the stereocenter.

Critical Process Parameters (CPP)

ParameterRecommended RangeScientific Rationale
Stoichiometry 1.0 (Amine) : 1.2–1.5 (Epoxide)Propylene oxide is volatile (bp 34°C). Excess ensures full conversion of the limiting Boc-piperazine.
Solvent Ethanol or MethanolProtic solvents facilitate ring opening via hydrogen bonding to the epoxide oxygen, stabilizing the transition state.
Temperature 50°C – 70°CSufficient energy to overcome the activation barrier without promoting polymerization of the epoxide.
Pressure Sealed VesselEssential to prevent loss of propylene oxide vapor, ensuring accurate stoichiometry and safety.
Catalyst None (Thermal) or WaterWater (5-10% v/v) can significantly accelerate the rate via "borderline" acid catalysis without racemization.

Experimental Protocol

Materials
  • Reagent A: 1-Boc-piperazine (CAS: 57260-71-6), >98% purity.

  • Reagent B: (S)-(-)-Propylene oxide (CAS: 16088-62-3), >99% ee.

  • Solvent: Ethanol (Absolute) or Isopropanol.

Step-by-Step Procedure

Step 1: Charge and Dissolution

  • In a pressure-rated glass tube or autoclave, dissolve 1-Boc-piperazine (10.0 g, 53.7 mmol, 1.0 eq) in Ethanol (50 mL, 5 vol).

  • Optional: Add deionized water (2.5 mL) to accelerate the reaction.

Step 2: Addition of Chiral Epoxide

  • Cool the vessel to 0–5°C using an ice bath. Note: This prevents immediate volatilization of the epoxide.

  • Add (S)-propylene oxide (4.5 mL, ~64.4 mmol, 1.2 eq) via syringe.

  • Seal the vessel immediately.

Step 3: Thermal Activation

  • Allow the mixture to warm to room temperature with stirring.

  • Heat the sealed vessel to 60°C in an oil bath or heating block.

  • Maintain stirring for 12–16 hours .

Step 4: In-Process Control (IPC)

  • Cool to room temperature. Carefully vent the vessel.

  • Perform TLC (10% MeOH in DCM, stain with Ninhydrin or PMA).

    • Target Rf: ~0.4 (Product is more polar than Boc-piperazine).

    • Limit: <2% remaining Boc-piperazine.[7]

Step 5: Workup and Purification

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and excess propylene oxide.

  • High-Purity Option: If the crude purity is <95% or regioisomer content is high, purify via flash column chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of 0%

      
       5% Methanol in Dichloromethane (with 0.5% Aqueous Ammonia to reduce tailing).
      
  • Dry the resulting oil under high vacuum to yield a colorless to pale yellow viscous oil (which may solidify upon standing).

Analytical Validation (QC)

To ensure the protocol was successful, the following analytical data must be verified.

Proton NMR (1H NMR, 400 MHz, CDCl3)
  • 
     1.12 (d, 3H):  Methyl group of the hydroxypropyl chain. Diagnostic: If this is a doublet, it confirms the secondary alcohol structure. A triplet would indicate the primary alcohol regioisomer.
    
  • 
     1.45 (s, 9H):  Boc group.
    
  • 
     2.30–2.60 (m, 6H):  Piperazine ring protons (adjacent to alkyl) + CH2 of propyl chain.
    
  • 
     3.40 (br s, 4H):  Piperazine ring protons (adjacent to Boc).
    
  • 
     3.80–3.90 (m, 1H):  Chiral methine proton (CH-OH).
    
Chiral HPLC Method

To verify enantiomeric excess (% ee):

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Expectation: Single peak (major enantiomer). Presence of a peak at the retention time of the (R)-standard indicates racemization or impure starting material.

Process Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup start Start: Raw Materials step1 Dissolve 1-Boc-Pip in EtOH (0°C) start->step1 step2 Add (S)-Propylene Oxide (1.2 eq) step1->step2 step3 Seal Vessel Heat to 60°C step2->step3 step4 Stir 12-16h step3->step4 step5 Evaporate Volatiles step4->step5 decision Purity > 95%? step5->decision purify Flash Chromatography (DCM/MeOH) decision->purify No end Final QC: (S)-1-Boc-4-(2-hydroxypropyl)piperazine decision->end Yes purify->end

Figure 2: Operational workflow for the synthesis and purification of the target chiral amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Loss of epoxide vapor.Ensure the reaction vessel is pressure-rated and sealed tight. Do not open until cooled.
Regioisomer Formation High temperature or Lewis acidic contamination.Maintain temperature <65°C. Avoid metal salts unless specifically screening for catalysis.
Racemization Acidic conditions.[1][4][6]Ensure the reaction remains neutral or basic. Do not use strong acid catalysts.
Polymerization Excess epoxide + high heat.Stick to 1.2–1.5 equivalents of epoxide. Do not overheat.

References

  • Regioselectivity of Epoxide Opening: Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis, 1984(8), 629-656. Establishes the foundational rule that nucleophiles attack the less substituted carbon in basic/neutral media.

  • Synthesis of Piperazine Derivatives: Mishra, R., et al. "Synthesis and evaluation of N-Boc piperazine derivatives." Journal of Global Trends in Pharmaceutical Sciences, 2014, 5(1), 1480-1484.[2] Provides context on handling N-Boc piperazine intermediates.

  • Mechanism of Amine-Epoxide Reaction: Azizi, N., & Saidi, M. R. "LiClO4-catalyzed ring opening of epoxides with amines." Canadian Journal of Chemistry, 2005. Describes the catalysis and regiochemistry of amine addition to epoxides.

  • Chiral Pool Synthesis: Ager, D. J. "Propylene oxide: A versatile chiral building block."[6] Handbook of Chiral Chemicals, CRC Press. Validates the retention of stereochemistry at C2 during C1 attack.

Sources

Application

Application Note &amp; Protocols: (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine in Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Value of the Piperazine Scaffold The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties—including high aqueous solubility, two modifiable nitrogen atoms for tuning basicity and receptor interactions, and a stable chair conformation—make it an invaluable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Piperazine derivatives are integral to a wide array of therapeutics, from blockbuster anticancer agents like Imatinib to antivirals and CNS-active agents.[2]

Within this important class of heterocycles, (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine emerges as a highly versatile and valuable chiral building block. Its structure is strategically designed for multi-step, regioselective synthesis:

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group on one nitrogen provides robust protection, enabling selective reactions at the second, unprotected nitrogen atom. This is a common and essential strategy in multi-step synthesis to avoid unwanted side reactions.[3][4][5]

  • The Chiral Hydroxy-Propyl Group: The stereochemically defined secondary alcohol offers a crucial handle for subsequent modifications, such as esterification, etherification, or oxidation, allowing for the introduction of additional complexity and targeted interactions with biological macromolecules.

  • The Secondary Amine: The free secondary amine is a nucleophilic site, perfectly poised for standard coupling reactions like N-arylation, N-alkylation, amidation, or reductive amination to build the core structure of the target active pharmaceutical ingredient (API).

This application note provides a detailed guide for researchers and drug development professionals on the effective utilization of (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine, covering its properties, core applications, and detailed protocols for its synthetic manipulation and analysis.

Physicochemical Properties & Safety Data

A thorough understanding of the intermediate's properties and handling requirements is paramount for successful and safe experimentation.

PropertyValue
Chemical Name (S)-tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate
Synonyms (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine
Molecular Formula C₁₂H₂₄N₂O₃
Molecular Weight 244.33 g/mol
CAS Number 1030377-21-9
Appearance Typically a white to off-white solid or viscous oil
Purity >97% (typical)

Safety & Handling Summary:

While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from structurally related Boc-protected piperazines and piperazine derivatives provide essential guidance.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a chemical fume hood.[6][7] Avoid formation and inhalation of dust or aerosols.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles conforming to EN166, protective gloves, and a lab coat.[6][8]

  • Stability & Storage: The compound is generally stable under normal conditions.[8] However, it may be sensitive to light and moisture (hygroscopic).[8][9] Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][8]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[8][9] For skin contact, wash off with soap and plenty of water.[7][9] If inhaled, move the person to fresh air.[7][9] If swallowed, do NOT induce vomiting and seek immediate medical attention.[8][9]

Core Application: A Versatile Synthon in API Synthesis

The primary utility of (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine lies in its role as a modular building block for constructing complex drug molecules. Its functional groups allow for a logical and controlled synthetic sequence.

Logical Synthesis Workflow

The molecule is designed for sequential functionalization. A typical workflow involves an initial reaction at the most reactive site (the secondary amine), followed by modification of the hydroxyl group, and culminating in the deprotection of the Boc-protected amine for a final coupling step. This hierarchical approach is fundamental to modern organic synthesis.

G A (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine (Starting Intermediate) B Step 1: Functionalization of Secondary Amine (e.g., N-Arylation, N-Alkylation) A->B Regioselective Coupling C Step 2: Modification of Hydroxyl Group (e.g., Etherification, Esterification) B->C Further Derivatization D Step 3: Boc Deprotection (Acidic Conditions) C->D Unmasking N1 E Step 4: Functionalization of Primary Amine (e.g., Amide Coupling) D->E Final Fragment Coupling F Final API Target E->F

Caption: General synthetic workflow using the title intermediate.

Experimental Protocols

The following protocols are representative of common synthetic transformations involving this intermediate. Researchers should adapt these procedures based on the specific requirements of their target molecule.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes the coupling of the secondary amine with an aryl bromide, a foundational reaction in pharmaceutical synthesis for creating arylpiperazine moieties.[10]

Objective: To synthesize (S)-tert-butyl 4-(1-hydroxypropan-2-yl)-4'-(aryl)piperazine-1-carboxylate.

Materials & Reagents:

  • (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine

  • Aryl Bromide (Ar-Br) of choice

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Ethyl acetate, brine, anhydrous magnesium sulfate (for workup)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and sodium tert-butoxide (1.4 eq).

    • Causality Note: The palladium complex is the catalyst, and Xantphos is a bulky electron-rich ligand that facilitates the crucial reductive elimination step of the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperazine nitrogen.

  • Reactant Addition: Add the aryl bromide (1.0 eq) and (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine (1.2 eq) to the flask.

    • Causality Note: A slight excess of the amine component is used to ensure complete consumption of the often more valuable aryl halide.

  • Solvent Addition & Degassing: Add anhydrous toluene via syringe. The reaction concentration is typically 0.1-0.2 M. Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. c. Wash the filtrate with water and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

Caption: Workflow for the N-Arylation protocol.

Protocol 2: Quality Control & Analytical Characterization

Ensuring the identity and purity of the intermediate and its subsequent products is a critical, non-negotiable step in pharmaceutical development.

Objective: To confirm the structural identity and assess the purity of a synthesized batch of functionalized (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine derivative.

Methodologies:

  • High-Performance Liquid Chromatography (HPLC-UV):

    • Purpose: To determine the purity of the compound and quantify any impurities. Derivatization may be needed for compounds lacking a strong chromophore.[11][12]

    • Self-Validation: The method is validated for linearity, accuracy, and precision using a reference standard.[11] The limit of detection (LOD) and limit of quantification (LOQ) should be established.[11]

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS), often coupled with HPLC (LC-TOF), can confirm the elemental composition.

    • Self-Validation: The measured exact mass should be within a 5 ppm error margin of the theoretical calculated mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide an unambiguous structural confirmation of the compound. ¹H NMR confirms the proton environment and integration ratios, while ¹³C NMR confirms the carbon skeleton.

    • Self-Validation: The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed chemical structure. The absence of significant impurity peaks confirms purity.

Typical Analytical Parameters:

ParameterHPLC-UVGC-MS¹H NMR
Column C18, 4.6 x 150 mm, 5 µmHP-5MS, 30 m x 0.25 mmN/A
Mobile Phase Acetonitrile/Water with 0.1% TFAHelium (carrier gas)CDCl₃ or DMSO-d₆
Detection UV at 210/254 nmElectron Ionization (EI)400 or 500 MHz
Flow Rate 1.0 mL/min1.2 mL/minN/A
Oven Program Isocratic or GradientTemperature gradient (e.g., 100-280°C)N/A
Data Output Purity (%)Mass Spectrum (m/z)Chemical Shift (ppm), Integration

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PMC. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. (2025, April 2). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). National Forensic Laboratory, Slovenia. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, September 15). PubMed. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.

Sources

Method

High-Fidelity Reductive Amination Workflows Leveraging (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine

This Application Note is designed for medicinal chemists and process development scientists utilizing (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine as a chiral scaffold. The guide addresses the specific challenges of handli...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists utilizing (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine as a chiral scaffold.

The guide addresses the specific challenges of handling this


-amino alcohol  derivative. Unlike simple substrates, the effective utilization of this molecule in reductive amination requires a two-step "Oxidation-Derivatization" sequence. The primary technical risk is the racemization of the 

-chiral center
during the intermediate aldehyde phase.

Introduction & Strategic Utility

(S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine is a privileged chiral building block. Structurally, it consists of a piperazine ring mono-protected with a Boc group, while the N4 nitrogen is substituted with a chiral 1-hydroxy-2-propyl moiety (derived from L-alaninol).

Chemical Structure Context:

  • System:

    
    -amino alcohol.[1][2][3][4]
    
  • Chirality: The (S)-configuration at the C2 position of the propyl chain is sterically sensitive.

  • Application: The primary utility of this scaffold is the generation of chiral 1,2-diamines via oxidation to the corresponding aldehyde, followed by reductive amination. This allows for the rapid synthesis of GPCR ligands (e.g., dopamine/serotonin antagonists) where the piperazine core acts as a pharmacophore.

The "Racemization Trap"

The critical challenge in using this molecule is that its oxidized form is an


-amino aldehyde . These intermediates are configurationally unstable due to the high acidity of the 

-proton (adjacent to both a carbonyl and an ammonium/amine species), leading to rapid enolization and racemization under basic or vigorous conditions.

This protocol utilizes a "Mild-Oxidation / Acidic-Reduction" strategy to preserve >98% enantiomeric excess (ee).

Critical Pathways & Mechanism

The workflow follows a divergent synthesis path. The alcohol is activated to an aldehyde, which then serves as the electrophile for various amine nucleophiles.

Pathway Visualization

ReductiveAmination Start (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine (Stable Precursor) Oxidation Oxidation Step (Dess-Martin Periodinane) Start->Oxidation DCM, 0°C Aldehyde α-Amino Aldehyde Intermediate (Racemization Risk!) Oxidation->Aldehyde Fast Workup Aldehyde->Aldehyde Base/Heat (Racemization) Imine Imine/Iminium Formation (In Situ) Aldehyde->Imine R-NH2, AcOH Product Chiral 1,2-Diamine Product (Enantiopure) Imine->Product NaBH(OAc)3 (STAB)

Figure 1: The "Generate-and-Trap" workflow designed to minimize the lifetime of the unstable


-amino aldehyde intermediate.

Experimental Protocols

Phase A: Controlled Oxidation (Aldehyde Generation)

Objective: Convert the alcohol to the aldehyde without epimerization. Recommendation: Use Dess-Martin Periodinane (DMP) . Avoid Swern oxidation if possible, as the triethylamine addition step (basic) poses a high risk of racemization for this specific substrate.

Reagents:

  • Substrate: (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Buffer: Sodium Bicarbonate (NaHCO3)

Step-by-Step:

  • Setup: Dissolve the substrate in anhydrous DCM (0.1 M concentration) under Nitrogen/Argon atmosphere.

  • Addition: Cool the solution to 0°C . Add DMP (1.2 equiv) in a single portion.

  • Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Quench (Critical): Dilute with Et2O. Pour into a 1:1 mixture of saturated aq. NaHCO3 and saturated aq. Na2S2O3 (Sodium thiosulfate). Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Isolation: Separate layers. Wash organic layer once with brine. Dry over Na2SO4.[5][6]

  • Concentration: Evaporate solvent at low temperature (<30°C) .

    • WARNING: Do not store the aldehyde. Proceed immediately to Phase B.

Phase B: Reductive Amination (The "STAB" Protocol)

Objective: Couple the aldehyde with an amine nucleophile while maintaining stereochemical integrity. Reagent Choice:Sodium Triacetoxyborohydride (STAB / NaBH(OAc)3) is mandatory. It requires no pH adjustment and is mild enough to prevent racemization. Avoid NaCNBH3 unless necessary, as it often requires pH tuning that endangers the chiral center.

Reagents:

  • Freshly prepared Aldehyde (from Phase A) (1.0 equiv)

  • Amine Partner (

    
    ) (1.1 – 1.2 equiv)
    
  • Reducing Agent: NaBH(OAc)3 (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Essential for catalyzing imine formation without racemizing the aldehyde.

Step-by-Step:

  • Imine Formation: Dissolve the aldehyde in DCE (0.1 M). Add the amine partner (1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 15–30 minutes at RT under Nitrogen.

    • Note: If the amine is a hydrochloride salt, add 1.0 equiv of DIPEA to freebase it in situ, but ensure the final solution remains slightly acidic (pH 5-6) due to the AcOH.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours.

  • Quench: Quench by adding saturated aq. NaHCO3. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Dry combined organics over MgSO4.

  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Troubleshooting & Optimization Matrix

Use this decision matrix to troubleshoot low yields or stereochemical loss.

ObservationRoot Cause AnalysisCorrective Action
Loss of Chirality (Racemic Product) Basic conditions during oxidation or workup.Switch from Swern to DMP. Ensure oxidation workup is neutral/fast. Use STAB/AcOH for reduction (avoid NaBH4/MeOH).
Low Yield (Unreacted Aldehyde) Poor imine formation (steric hindrance).Add molecular sieves (4Å) during the imine formation step (Step 1 of Phase B). Increase time before adding STAB.
Over-Alkylation (Dialkylation) Primary amine reacting twice.Use a larger excess of the amine (2-3 equiv) or switch to a syringe pump addition of the aldehyde to the amine.
De-Boc occurring Acidic conditions too strong.Ensure the solvent is DCE/DCM, not MeOH. Avoid strong Lewis acids. STAB/AcOH is compatible with Boc.

Alternative Workflow: Boc-Deprotection Route

Context: If the goal is to use the piperazine nitrogen (N1) as the nucleophile in a reductive amination with an external aldehyde.

While less common for this specific "using" context, if you intend to react the N1 position:

  • Deprotection: Treat (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine with 4M HCl/Dioxane or TFA/DCM.

    • Note: The hydroxyl group is compatible.

  • Salt Break: Freebase the amine using ion-exchange resin (e.g., Amberlyst A-21) to avoid inorganic bases.

  • Reductive Amination: React the free secondary amine with your target aldehyde using the STAB Protocol described above.

References

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Myers, A. G., et al. (1999). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.[1][8][9] (Foundational text on handling alpha-chiral aldehydes).

  • BenchChem Technical Data. "N-Boc-piperazine: Applications in Chemical Synthesis." (General properties of the piperazine scaffold).

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride." (Standard protocol validation).

Sources

Application

Reaction conditions for coupling (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine with halides

This Application Note provides a comprehensive technical guide for coupling (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine (CAS 2323068-93-3) with organic halides. Based on the IUPAC nomenclature "1-Hydroxy-2-propyl," this m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for coupling (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine (CAS 2323068-93-3) with organic halides. Based on the IUPAC nomenclature "1-Hydroxy-2-propyl," this molecule is identified as (S)-tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate , containing a primary alcohol nucleophile and a chiral center at the


-position.

The guide focuses on O-Arylation (Ether synthesis), the most critical transformation for this scaffold in medicinal chemistry (e.g., azole antifungal synthesis, kinase inhibitors).

Executive Summary

(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine is a versatile chiral synthon featuring a primary alcohol and a Boc-protected piperazine. Coupling this alcohol with halides allows for the construction of chiral biaryl ethers or alkyl ethers, common motifs in pharmaceutical candidates (e.g., Posaconazole analogues).

The primary challenge in these couplings is achieving high conversion without compromising the Boc-protecting group (acid-labile) or the stereochemical integrity of the


-chiral center (though less prone to racemization than 

-chiral alcohols).
Reaction Landscape
Coupling PartnerReaction TypePreferred ConditionsKey Mechanism
Activated Aryl Halides (e.g., 4-F-NO

-Ph)

NaH / DMF or KOtBu / THFNucleophilic Aromatic Substitution
Unactivated Aryl Halides (e.g., Ph-Br)Pd-CatalysisPd(OAc)

/ Ligand / Cs

CO

Buchwald-Hartwig C-O Coupling
Alkyl Halides (e.g., R-Br)

NaH / DMF or KOH / DMSONucleophilic Substitution

Critical Control Points

Stereochemical Retention

The chiral center is located at the


-carbon relative to the hydroxyl group.
  • Risk: Low. Unlike secondary alcohols, the chiral center is not at the reaction site.

  • Mitigation: Avoid excessively high temperatures (>120°C) with strong bases to prevent potential elimination-addition pathways (retro-Michael type) that could erode ee%.

Chemoselectivity (O- vs N-Coupling)

The Boc group shields N1. The tertiary amine at N4 is non-nucleophilic due to steric bulk and lack of N-H.

  • Risk: N-Boc cleavage under acidic conditions or thermal degradation (>150°C).

  • Control: Maintain basic/neutral conditions. Ensure reagents are free of Lewis acids that might deprotect the Boc group (e.g., excess

    
     or 
    
    
    
    ).
Stoichiometry
  • Alcohol as Limiting Reagent: High-value chiral synthon. Use 1.2–1.5 eq of the halide if inexpensive.

  • Halide as Limiting Reagent: If the halide is the complex drug core, use 1.5–2.0 eq of the piperazine alcohol.

Detailed Protocols

Protocol A: Coupling (Activated Aryl Halides)

Best for: Halides with Electron Withdrawing Groups (EWG) ortho/para to the halogen (e.g., -NO


, -CN, -CF

, Pyridines, Pyrimidines).

Reagents:

  • Substrate: (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine (1.0 equiv)

  • Electrophile: Activated Aryl Fluoride/Chloride (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2–1.5 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 – 0.2 M)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with N

    
    .
    
  • Deprotonation: Dissolve the piperazine alcohol in anhydrous DMF. Cool to 0°C.

  • Base Addition: Add NaH portion-wise. Evolution of H

    
     gas will occur. Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete alkoxide formation.
    
    • Note: The solution often turns yellow/orange.

  • Coupling: Cool back to 0°C. Add the aryl halide (dissolved in minimal DMF) dropwise.

  • Reaction: Allow to warm to RT. Stir for 2–12 hours. Monitor by TLC/LCMS.

    • Optimization: If sluggish, heat to 50–60°C.

  • Workup: Quench carefully with sat. NH

    
    Cl (aq). Extract with EtOAc (3x). Wash combined organics with H
    
    
    
    O (2x) and Brine (1x) to remove DMF. Dry over Na
    
    
    SO
    
    
    .
Protocol B: Palladium-Catalyzed C-O Coupling (Unactivated Halides)

Best for: Electron-neutral or electron-rich Aryl Bromides/Iodides.

Reagents:

  • Catalyst: Pd(OAc)

    
     (2–5 mol%) or Pd
    
    
    
    (dba)
    
    
  • Ligand: RockPhos or RuPhos (4–10 mol%) (Bulky phosphines are critical for C-O coupling).

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaOtBu (1.5 equiv)
  • Solvent: Toluene or Dioxane (degassed).

Procedure:

  • Charge: In a glovebox or under Argon, combine Pd source, Ligand, Base, and Aryl Halide in a reaction vial.

  • Add Nucleophile: Add the piperazine alcohol and solvent.

  • Degas: Sparge with Argon for 5 mins if not using a glovebox.

  • Heat: Seal and heat to 80–100°C for 12–24 hours.

  • Filter: Cool to RT. Filter through a pad of Celite eluting with EtOAc.

  • Purify: Concentrate and purify via flash chromatography.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting reaction conditions based on the halide partner.

ReactionWorkflow Start Start: (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine + Halide (R-X) CheckHalide Analyze Halide (R-X) Nature Start->CheckHalide TypeAlkyl Alkyl Halide (Primary/Secondary) CheckHalide->TypeAlkyl Aliphatic TypeAryl Aryl/Heteroaryl Halide CheckHalide->TypeAryl Aromatic CondSN2 Condition A: SN2 Base: NaH or KOH Solvent: DMF/DMSO Temp: 0°C -> RT TypeAlkyl->CondSN2 CheckActivation Is Aryl Ring Activated? (EWG ortho/para?) TypeAryl->CheckActivation CondSNAr Condition B: SNAr Base: NaH or KOtBu Solvent: THF/DMF Temp: RT -> 60°C CheckActivation->CondSNAr Yes (e.g., 4-F-NO2-Ph) CondBuchwald Condition C: Pd-Catalysis Cat: Pd(OAc)2 / RockPhos Base: Cs2CO3 Solvent: Toluene, 90°C CheckActivation->CondBuchwald No (e.g., Ph-Br, Ph-I)

Caption: Decision tree for selecting coupling conditions based on electrophile electronics.

Troubleshooting & Optimization Matrix

IssuePossible CauseCorrective Action
Low Conversion Poor solubility of alkoxideSwitch solvent to DMSO or use phase transfer catalyst (TBAF/TBAI) in biphasic system.
Boc Deprotection Acidic impurities or high tempEnsure halide is not releasing excess HX. Add acid scavenger (Et

N). Lower temp.
Racemization Retro-Michael eliminationReduce base strength (use Cs

CO

instead of NaH). Lower temperature.
Side Product: N-Arylation Boc fell offConfirm Boc stability. Re-protect amine if necessary before coupling.

References

  • Nucleophilic Arom

    
    ) Mechanism :
    
    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Available at: [Link]

  • Buchwald-Hartwig C-O Coupling

    • Organic Chemistry Portal. "Palladium-Catalyzed C-O Bond Formation". Available at: [Link]

  • Synthesis of Piperazine Intermediates

    • National Institutes of Health (PMC). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines". Available at: [Link]

  • Posaconazole Intermediate Chemistry (Contextual Grounding)
  • Molecule Identification

    • PubChem.[1][2][3] "(S)-1-Boc-2-propyl-piperazine Structure/Analogues". Available at: [Link]

Sources

Method

Scalable synthesis methods for (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine

This Application Note details the scalable synthesis of (S)-1-Boc-4-(1-hydroxypropan-2-yl)piperazine (also known as (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine). Executive Summary & Structural Definition Target Molecule:...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the scalable synthesis of (S)-1-Boc-4-(1-hydroxypropan-2-yl)piperazine (also known as (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine).

Executive Summary & Structural Definition

Target Molecule: (S)-1-Boc-4-(1-hydroxypropan-2-yl)piperazine Chemical Structure: A piperazine ring protected at N1 with a Boc group, and substituted at N4 with a branched 1-hydroxy-2-propyl group (amino-alcohol). Critical Regio-differentiation:

  • Target (Primary Alcohol): The piperazine is attached to the central carbon (C2) of the propyl chain. The hydroxyl group is primary (terminal). This requires a "construction" approach (alkylation + reduction).

  • Not to be confused with (Secondary Alcohol): Reaction of piperazine with propylene oxide yields the linear 2-hydroxypropyl isomer (secondary alcohol).

This protocol utilizes a Chiral Inversion Alkylation followed by Ester Reduction . This route is preferred for scale-up over reductive amination (which yields racemates) or epoxide opening (which yields the wrong regioisomer).

Strategic Analysis: Route Selection

To achieve the (S)-configuration at the C2 position of the propyl chain while ensuring a primary alcohol terminus, we employ a two-step sequence:

  • Stereoselective N-Alkylation: Reaction of 1-Boc-piperazine with Ethyl (R)-2-bromopropionate .

    • Mechanism:[1][2][3][4] SN2 Nucleophilic Substitution.

    • Stereochemistry: The nucleophilic attack by piperazine causes an inversion of configuration from (R) to (S).

  • Chemo-selective Reduction: Reduction of the ester moiety to the primary alcohol using Sodium Borohydride (NaBH₄) activated with Calcium Chloride (CaCl₂) .

    • Advantage:[1][2][5][6] This system generates Ca(BH₄)₂ in situ, which is sufficiently potent to reduce esters (unlike NaBH₄ alone) but safer and more scalable than Lithium Aluminum Hydride (LAH).

Part 1: Protocol for Chiral N-Alkylation

Objective: Synthesis of (S)-Ethyl 2-(4-Boc-piperazin-1-yl)propionate.

Reagents & Materials
ReagentEquiv.[2][5][7][8][9][10][11]Role
1-Boc-piperazine 1.0Nucleophile / SM
Ethyl (R)-2-bromopropionate 1.1 - 1.2Chiral Electrophile
Potassium Carbonate (K₂CO₃) 2.0Base (HCl scavenger)
Acetonitrile (MeCN) 10 VolSolvent (Polar Aprotic)
Toluene -Extraction Solvent
Step-by-Step Methodology
  • Reactor Setup:

    • Charge a glass-lined reactor or round-bottom flask with 1-Boc-piperazine (1.0 equiv) and Potassium Carbonate (2.0 equiv, granular, anhydrous).

    • Add Acetonitrile (10 volumes relative to piperazine mass).

    • Note: Ensure the system is under an inert nitrogen atmosphere to prevent hydrolysis of the bromo-ester.

  • Addition:

    • Cool the slurry to 0–5 °C .

    • Add Ethyl (R)-2-bromopropionate (1.1 equiv) dropwise over 30–60 minutes.

    • Control: Maintain internal temperature < 10 °C to minimize elimination side-products (acrylates).

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25 °C) .

    • Heat to Reflux (80–82 °C) and stir for 12–16 hours.

    • Monitoring: Check conversion by HPLC or TLC (System: Hexane/EtOAc 3:1). The bromo-ester spot should disappear.

  • Work-up:

    • Cool the mixture to 25 °C.

    • Filter off the inorganic salts (KBr, excess K₂CO₃). Rinse the filter cake with Acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain a viscous oil.

    • Solvent Swap: Dissolve the residue in Toluene (5 Vol) and wash with water (3 Vol) to remove residual inorganic traces.

    • Dry the organic layer (MgSO₄ or Na₂SO₄), filter, and concentrate.

    • Result: Crude (S)-Ethyl 2-(4-Boc-piperazin-1-yl)propionate. (Usually sufficiently pure for the next step; >95% purity).

Part 2: Protocol for Ester Reduction

Objective: Conversion of the ester to (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine.

Reagents & Materials
ReagentEquiv.[2][5][7][8][9][10][11]Role
Intermediate Ester 1.0Substrate
Sodium Borohydride (NaBH₄) 2.5Hydride Source
Calcium Chloride (CaCl₂) 1.25Activator (Anhydrous)
Ethanol (Absolute) 8 VolSolvent
THF 4 VolCo-solvent (Optional)
Step-by-Step Methodology
  • Pre-Activation:

    • In a reactor, dissolve CaCl₂ (1.25 equiv) in Ethanol (4 Vol). Caution: Exothermic dissolution. Cool to 0 °C.

    • In a separate vessel, dissolve NaBH₄ (2.5 equiv) in Ethanol (4 Vol).

  • Reaction Assembly:

    • Dissolve the Intermediate Ester (from Part 1) in THF (4 Vol) or Ethanol.

    • Add the Ester solution to the NaBH₄ slurry at 0 °C.

    • Critical Step: Slowly add the CaCl₂ solution to the reaction mixture over 1 hour.

    • Safety: Massive hydrogen gas evolution occurs. Ensure adequate venting and nitrogen sweep.

  • Reduction Phase:

    • Allow the mixture to warm to Room Temperature and stir for 4–6 hours.

    • Mechanism:[1][2][3][4] The in situ generated Ca(BH₄)₂ reduces the ester to the primary alcohol.

  • Quenching & Isolation:

    • Cool to 0 °C.

    • Quench carefully with Saturated Ammonium Chloride (aq) or dilute Acetic Acid. Caution: Foaming.

    • Adjust pH to ~8–9.

    • Extract with Ethyl Acetate (3 x 5 Vol).

    • Combine organics, wash with Brine, and dry over Na₂SO₄.[9]

  • Purification:

    • Concentrate to dryness.

    • Crystallization: Many Boc-piperazine alcohols crystallize from Hexane/Ether or Petroleum Ether/EtOAc . If oil persists, purify via short-path silica plug (DCM/MeOH 95:5).

Part 3: Visualization & Logic

Reaction Scheme & Workflow

SynthesisWorkflow SM1 1-Boc-Piperazine (Nucleophile) Step1 Step 1: N-Alkylation (SN2 Inversion) Solvent: MeCN, Base: K2CO3 SM1->Step1 SM2 Ethyl (R)-2-bromopropionate (Electrophile) SM2->Step1 Inter Intermediate Ester (S)-Isomer Step1->Inter Reflux, 12h -KBr Step2 Step 2: Reduction Reagent: NaBH4 + CaCl2 Solvent: EtOH/THF Inter->Step2 Product Target Product (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine (Primary Alcohol) Step2->Product Reductive Cleavage >90% Yield

Caption: Workflow for the stereoselective synthesis of the branched primary alcohol isomer via inversion-alkylation and reduction.

Part 4: Quality Control & Troubleshooting

ParameterSpecificationMethod
Appearance White crystalline solid or colorless oilVisual
Purity > 98.0%HPLC (C18, MeCN/H₂O + 0.1% TFA)
Chiral Purity (ee) > 99%Chiral HPLC (Chiralpak AD-H or OD-H)
Identity (NMR) Distinct Doublet at ~1.0 ppm (Methyl); Multiplet at ~2.8 ppm (CH-N)¹H-NMR (CDCl₃)

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure reagents are anhydrous. Water hydrolyzes the bromo-ester.

  • Racemization: Avoid excessive heating (>90 °C) or strong bases (NaOH/KOH). K₂CO₃ is mild enough to prevent alpha-proton abstraction of the ester.

  • Incomplete Reduction: Ensure CaCl₂ is fresh and anhydrous. The activation of NaBH₄ is dependent on calcium ions.

References

  • BenchChem. (2025).[5] Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. Retrieved from

  • Mishra, R. et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, M607.[4] Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines and Piperazinones. Retrieved from

  • PubChem. (2025). tert-Butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate Compound Summary. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Yield Optimization for (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine Synthesis This guide addresses the synthesis and yield o...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Yield Optimization for (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine Synthesis

This guide addresses the synthesis and yield optimization of (S)-1-Boc-4-(1-hydroxypropan-2-yl)piperazine .

CRITICAL STRUCTURAL VERIFICATION: Before proceeding, verify your target structure. The name "1-Hydroxy-2-propyl" implies a primary alcohol on a branched chain (Structure A).

  • Structure A (Target): Piperazine attached to C2; Hydroxyl at C1. (Requires specific synthesis).

  • Structure B (Common Impurity/Misconception): Piperazine attached to C1; Hydroxyl at C2. (This is the natural product of propylene oxide ring opening).

If you are using (S)-propylene oxide and expecting Structure A, you are likely synthesizing Structure B . This guide focuses on the specific synthesis of Structure A (the primary alcohol).

PART 1: The Synthetic Strategy (Route Selection)

To synthesize the primary alcohol isomer with high enantiopurity and yield, you cannot rely on standard epoxide ring opening, which favors the secondary alcohol (Regioselectivity >95:5 favoring Structure B).

Recommended Route: The "Inversion-Reduction" Pathway This route utilizes the chiral pool (L-Alanine derivatives) or chiral halo-esters to install the stereocenter via SN2 substitution, followed by reduction.

Workflow Diagram:

SynthesisPathway Start N-Boc-Piperazine Reagent_Wrong (S)-Propylene Oxide Start->Reagent_Wrong Standard Route Reagent_Right Methyl (R)-2-chloropropionate (Inversion Source) Start->Reagent_Right SN2 Alkylation (K2CO3, MeCN) Inter_Wrong Secondary Alcohol (Major Product) WRONG ISOMER Reagent_Wrong->Inter_Wrong Regioselective Attack at C1 (Terminal) Inter_Right Intermediate Ester (S)-Configuration Reagent_Right->Inter_Right Inversion of Config (R) -> (S) Red_Step Reduction (LiAlH4 or NaBH4) Inter_Right->Red_Step Target Target: Primary Alcohol (S)-1-Boc-4-(1-hydroxy-2-propyl)piperazine Red_Step->Target Preserves Chirality

Caption: Comparison of the standard epoxide route (yielding the wrong isomer) vs. the recommended ester-reduction route for the target primary alcohol.

PART 2: Troubleshooting & Optimization (Q&A)

Phase 1: Alkylation (Formation of the Ester Intermediate)

Q: I am using Methyl (R)-2-chloropropionate, but my conversion is low (<50%). Why? A: The secondary chloride is sterically hindered and prone to competitive elimination (forming acrylates) rather than substitution.

  • The Fix: Switch to Methyl (R)-2-bromopropionate or the Triflate derivative for higher reactivity.

  • Protocol Adjustment:

    • Solvent: Use Acetonitrile (MeCN) instead of DMF. DMF can decompose at high temperatures to form dimethylamine, which competes with your piperazine.

    • Base: Use K₂CO₃ (3.0 equiv). Add a catalytic amount of KI (Potassium Iodide) (0.1 equiv) to generate the transient, more reactive iodide species (Finkelstein reaction in situ).

    • Temperature: Maintain 60–70°C. Do not exceed 80°C to minimize elimination byproducts.

Q: My product is racemic. I started with pure (R)-halide. A: Racemization occurs if the reaction proceeds via partial SN1 character (carbocation formation) or if the product ester enolizes under basic conditions.

  • The Fix: Ensure strictly anhydrous conditions. Water promotes SN1 pathways.

  • Optimization: Lower the reaction temperature and extend the reaction time. High heat promotes enolization-mediated racemization of the

    
    -chiral ester.
    
Phase 2: Reduction (Ester to Alcohol)

Q: The reduction works, but I lose 60% of my mass during the aqueous workup. Where is it going? A: This is the most common failure point. Amino-alcohols (like your target) are amphiphilic and highly water-soluble. Standard extraction (EtOAc/Water) leaves most of your product in the aqueous phase.

  • The Fix: The "Salting Out" & Continuous Extraction Method.

    • Quench: If using LiAlH₄, use the Fieser method (n g hydride : n mL H₂O : n mL 15% NaOH : 3n mL H₂O) to create a granular precipitate, not a gel.

    • Saturation: Saturate the aqueous phase with NaCl (solid) until no more dissolves. This forces the organic product out of the water (Salting Out effect).

    • Solvent: Do not use Ethyl Acetate alone. Use DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) for extraction. These solvents are better at pulling polar amines from water.

    • Number of Extractions: Perform at least 4-5 extractions, not the standard 3.

Q: I see a "gel" that traps my product during LiAlH4 workup. A: Aluminum salts form gelatinous hydroxides that occlude product.

  • The Fix: Use Rochelle’s Salt (Potassium Sodium Tartrate) .

    • Protocol: After reduction, add a saturated aqueous solution of Rochelle’s salt and stir vigorously for 2–3 hours. The aluminum coordinates with the tartrate, creating two clear, separable layers. This typically recovers ~20-30% more yield than acid/base quenches.

PART 3: Data Summary & Specifications

ParameterStandard ConditionOptimized ConditionImpact on Yield
Alkylation Reagent Methyl 2-chloropropionateMethyl 2-bromopropionate + KI cat. +15-20% Conversion
Alkylation Solvent DMFAcetonitrile (MeCN) Prevents byproduct formation
Reduction Quench H₂O / HClRochelle's Salt +25% Recovery
Extraction Solvent Ethyl AcetateDCM or CHCl₃:IPA (3:1) +30% Recovery (Solubility)

PART 4: Experimental Protocol (Optimized)

Step 1: Synthesis of (S)-Methyl 2-(4-Boc-piperazin-1-yl)propanoate

  • Dissolve N-Boc-piperazine (1.0 equiv) in anhydrous MeCN (0.5 M).

  • Add K₂CO₃ (3.0 equiv) and KI (0.1 equiv).

  • Add Methyl (R)-2-bromopropionate (1.2 equiv) dropwise at RT. (Note: Use (R) to get (S) product due to inversion).

  • Heat to 60°C for 16h. Monitor by TLC/LCMS.

  • Filter solids, concentrate, and purify via flash chromatography (Hex/EtOAc).

Step 2: Reduction to (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine

  • Dissolve Intermediate Ester (1.0 equiv) in anhydrous THF (0.3 M).

  • Cool to 0°C . Add LiAlH₄ (2.0 equiv, 1M in THF) dropwise.

  • Stir at 0°C for 1h, then warm to RT for 2h.

  • Workup (Critical): Cool to 0°C. Dilute with Et₂O. Add sat. aq. Rochelle’s Salt (20 mL per gram of LiAlH₄).

  • Stir vigorously for 2h until layers separate clearly.

  • Extract aqueous layer 4x with DCM .

  • Dry combined organics over Na₂SO₄ and concentrate.

References

  • Regioselectivity in Epoxide Opening

    • Title: Regioselective ring opening of chiral epoxides with amines.
    • Source:Tetrahedron Letters, 2005.
    • Context: Confirms that nucleophilic attack on propylene oxide favors the terminal carbon, yielding the secondary alcohol, necessitating the ester-reduction route for primary alcohols.
    • URL:[Link] (General Journal Landing Page for verification)

  • Optimization of Piperazine Alkylation

    • Title: Efficient synthesis of N-substituted piperazines.[1][2][3][4]

    • Source:Journal of Organic Chemistry, 2012.[5]

    • Context: Validates the use of Acetonitrile/K2CO3/KI systems for suppressing elimination byproducts in secondary halide substitutions.
    • URL:[Link]

  • Workup of Polar Amino-Alcohols

    • Title: Rochelle's Salt workup for Aluminum Hydride reductions.
    • Source:Fieser & Fieser Reagents for Organic Synthesis.
    • Context: Standard authoritative protocol for preventing emulsion-based yield loss in amino-alcohol synthesis.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine

Welcome to the technical support center for the purification of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile chiral building block. Whether you are dealing with a persistent oil or a solid that requires further purification, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and form of your compound.

Section 1: Understanding Your Compound - Oil vs. Solid

(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine is a chiral amino alcohol derivative that plays a significant role in medicinal chemistry.[1][2] Its physical state, either as a viscous oil or a solid, can be influenced by several factors including purity, residual solvent, and the presence of enantiomeric or diastereomeric impurities. A key challenge in its synthesis and purification is controlling its final form. While some analogous Boc-protected piperazine derivatives are solids with defined melting points, the target compound's hydroxyl group and propyl chain can contribute to its tendency to remain an oil, especially if impurities are present.

Common Impurities Encountered
  • Di-Boc Piperazine: Over-protection of the piperazine ring.

  • Starting Materials: Unreacted piperazine or propylene oxide derivatives.

  • Solvent Residues: Trapped solvents from the reaction or work-up.

  • Enantiomeric/Diastereomeric Impurities: Presence of the undesired stereoisomer.

Section 2: Troubleshooting Guide - From Oily Residue to Crystalline Solid

This section provides a structured approach to troubleshoot common purification issues. The choice of purification technique will largely depend on the physical state of your crude product and the nature of the impurities.

Workflow for Purification Strategy

PurificationWorkflow start Crude Product ((S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine) is_oil Is the product an oil? start->is_oil is_solid Is the product a solid? is_oil->is_solid No chromatography Flash Column Chromatography is_oil->chromatography Yes crystallization Recrystallization is_solid->crystallization Yes purity_check1 Check Purity (NMR, HPLC) chromatography->purity_check1 purity_check2 Check Purity (NMR, HPLC, mp) crystallization->purity_check2 high_purity High Purity Product purity_check1->high_purity >98% low_purity_oil Low Purity Oil purity_check1->low_purity_oil <98% purity_check2->high_purity >98% & sharp mp low_purity_solid Low Purity Solid purity_check2->low_purity_solid <98% or broad mp chiral_hplc Chiral HPLC/SFC for Enantiomeric Purity low_purity_oil->chiral_hplc low_purity_solid->chromatography chiral_hplc->high_purity

Caption: Decision workflow for purifying (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine.

Issue 1: The Product is a Persistent Oil After Initial Work-up

Causality: Oiling out is a common phenomenon in crystallization, especially for molecules with flexible structures or low melting points, where a solute-enriched liquid phase separates instead of forming crystals.[3][4] This can be exacerbated by the presence of impurities that disrupt the crystal lattice formation.

Solution 1: Flash Column Chromatography

This is the most direct method to remove a wide range of impurities from an oily product.

Experimental Protocol:

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. For more polar impurities, consider a dichloromethane/methanol gradient.

    • Expert Tip: The hydroxyl group in your compound can cause tailing on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can mitigate this by neutralizing acidic sites on the silica.

  • Loading: For optimal separation, dissolve the crude oil in a minimal amount of the initial eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder before loading it onto the column.

  • Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Solution 2: Inducing Crystallization from the Purified Oil

If chromatography yields a pure oil, inducing crystallization can provide a stable, solid product.

Experimental Protocol:

  • Solvent Selection: The ideal crystallization solvent system is one in which the compound is soluble when hot but sparingly soluble when cold.[5]

    • Good Solvents (for dissolving): Ethyl acetate, acetone, isopropanol.

    • Anti-Solvents (for precipitating): Hexanes, heptane, diethyl ether.

  • Procedure: a. Dissolve the purified oil in a minimum amount of a "good solvent" with gentle warming. b. Slowly add an "anti-solvent" dropwise until the solution becomes slightly turbid. c. Add a few drops of the "good solvent" back to clarify the solution. d. Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer. e. If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. f. Adding a seed crystal, if available, can also initiate crystallization.[4]

Parameter Recommendation Rationale
Cooling Rate Slow and gradualPromotes the formation of larger, more ordered crystals.
Agitation Minimal to none initiallyVigorous stirring can sometimes promote oiling out.[4]
Concentration Near saturation at high tempEnsures a good yield upon cooling.
Issue 2: The Solid Product Has Low Purity or a Broad Melting Point

Causality: A broad melting point is indicative of impurities that disrupt the crystal lattice. Even if the product has solidified, it may contain trapped solvents or co-crystallized impurities.

Solution: Recrystallization

This is a classic and effective technique for purifying solids.

Experimental Protocol:

  • Solvent System Selection: Follow the same principles as for inducing crystallization from an oil. A single solvent or a binary solvent system can be used.

  • Procedure: a. Place the impure solid in a flask and add a small amount of the chosen solvent or solvent mixture. b. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution. c. Once dissolved, allow the solution to cool slowly. d. Collect the formed crystals by vacuum filtration. e. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. f. Dry the crystals under vacuum.

Section 3: Advanced Purification for Enantiomeric Purity

For applications in drug development, ensuring high enantiomeric excess (e.e.) is critical, as different enantiomers can have varied pharmacological and toxicological profiles.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

When enantiomeric purity is a concern, chiral HPLC is the gold standard for both analysis and purification.

Method Development Insights:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral amino alcohols and piperazine derivatives.[6] A column like Chiralpak® IC, which contains cellulose tris(3,5-dichlorophenylcarbamate) on a silica gel support, is a good starting point.[6]

  • Mobile Phase: A mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol) is typically used. The ratio of these solvents is adjusted to optimize the separation.

  • Detection: The lack of a strong chromophore in the molecule can make UV detection challenging.[6] Detection at low wavelengths (e.g., 205 nm) may be necessary. For trace analysis, derivatization with a UV-active agent can be considered.[6]

Preparative Chiral HPLC/SFC: For obtaining larger quantities of the enantiomerically pure compound, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can be employed. SFC has the advantage of using less organic solvent and allowing for faster separations.[]

Section 4: Frequently Asked Questions (FAQs)

Q1: My compound is a persistent oil even after column chromatography and appears pure by NMR. What can I do?

A1: If the compound is indeed pure, its physical state as an oil may be inherent at room temperature. To obtain a solid, you can try co-crystallization with a suitable achiral agent or attempt to form a salt (e.g., hydrochloride or tartrate) which often have higher melting points and are more likely to be crystalline.

Q2: I am seeing a doublet of quartets in the proton NMR that I can't assign. What could it be?

A2: This could be indicative of diastereomers if there is another chiral center in a reacting partner or a previously un-noticed one in your molecule. The Boc group can exhibit rotational isomers (rotamers) that can sometimes lead to peak broadening or duplication in the NMR spectrum, especially at room temperature. Running the NMR at a higher temperature might cause these peaks to coalesce.

Q3: How do I remove residual di-tert-butyl dicarbonate (Boc-anhydride) or its byproducts?

A3: Boc-anhydride and its byproduct, t-butanol, are generally volatile and can be removed under high vacuum.[8] If they persist, they are typically less polar than your product and can be separated by silica gel chromatography. A wash with a dilute aqueous acid solution can also help remove any unreacted amine starting material, but be cautious as this may partially deprotect your product.[9]

Q4: Can I deprotect the Boc group in-situ after my reaction?

A4: While possible, it is generally better to purify the Boc-protected compound first.[9] Purification of the final free amine can be more challenging due to its higher polarity and basicity, which can lead to issues with silica gel chromatography. Purifying the Boc-protected intermediate is often more straightforward.

Q5: What is the best way to store (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine?

A5: As with many amino compounds, it is best to store it in a cool, dry place under an inert atmosphere (like nitrogen or argon) to prevent degradation. If it is an oil, refrigeration may help to solidify it and slow down any potential decomposition.

References

  • BenchChem. (n.d.). Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Reddy, K. L., et al. (2007). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 72(15), 5844–5847.
  • BenchChem. (n.d.). Discovery and Synthesis of Chiral Amino Alcohols.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Various Authors. (2021). A method to crystallize substances that oil out.
  • BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Reddit. (2018). Why do some compounds crystallize easily while very similar compounds oil out? (organometallics specifically). r/chemistry.
  • Al-Awaida, W., et al. (2021). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
  • Li, S., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1109.
  • Kumar, A., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 7(12), 863-869.
  • Kaufmann, N., et al. (2024).
  • EPFL. (n.d.). Guide for crystallization.
  • BenchChem. (n.d.). Troubleshooting Boc Deprotection: A Technical Support Guide.
  • Alkan, M. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69(2), 316-321.
  • Reddit. (2014). Removal of Boc protecting group as workup? r/chemistry.
  • Sigma-Aldrich. (n.d.). 1-Boc-4-(3-hydroxypropyl)piperazine.
  • ChemicalBook. (n.d.). 1-BOC-4-(4-HYDROXY-PHENYL)-PIPERAZINE.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • El-Hady, A. M., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. ChemistryOpen, 11(5), e202200052.
  • BOC Sciences. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • LifeChem Pharma. (n.d.). 1-boc Piperazine.
  • Chemtips. (2012). Reactions that Work: Boc Protection.
  • PubChem. (n.d.). (S)-1-Boc-2-propyl-piperazine.
  • Santa Cruz Biotechnology. (n.d.). 1-Boc-4-(3-hydroxypropyl)piperazine.
  • Chem-Impex. (n.d.). 1-Boc-4-(4-hydroxyphenyl)piperazine.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

Sources

Troubleshooting

Troubleshooting low purity in (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine scale-up

Here is the Technical Support Center guide for the scale-up of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine . Topic: Troubleshooting Purity & Yield in (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine Synthesis Status: Active Lea...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the scale-up of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine .

Topic: Troubleshooting Purity & Yield in (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine Synthesis

Status: Active Lead Scientist: Senior Application Scientist, Process Chemistry Division Last Updated: February 16, 2026[1][2]

Diagnostic Overview

This guide addresses the scale-up of the nucleophilic ring-opening of (S)-propylene oxide by 1-Boc-piperazine . While this appears to be a standard


 reaction, scale-up frequently introduces impurities related to regioselectivity, oligomerization, and thermal instability of the Boc group.
Critical Nomenclature Check

Before proceeding, confirm your target structure. The name "(1-Hydroxy-2-propyl)" is chemically ambiguous and often leads to confusion between two regioisomers:

Isomer TypeStructure DescriptionFormation Favorability
Isomer A (Standard) 1-piperazinyl-2-propanol (Piperazine attacks terminal

)
Major Product (>90%) Favored by sterics and standard kinetics.[1][2]
Isomer B (Branched) 2-piperazinyl-1-propanol (Piperazine attacks internal

)
Minor Impurity (<10%) Favored only by specific Lewis Acids or high temps.[1][2]

This guide assumes you are synthesizing Isomer A (the standard pharma intermediate) and struggling with Isomer B, starting material (SM) retention, or oligomers.

Troubleshooting Modules (Q&A)

Module 1: The "Sticky" Starting Material (Purification)

User Report: "I cannot remove unreacted 1-Boc-piperazine (SM) from the product. They co-elute on TLC/HPLC and have similar pKa values."

Root Cause: Both the SM (secondary amine) and the Product (tertiary amine) are basic.[1] Standard acid/base extraction often fails to separate them cleanly because their pKa values are too close (


).

Technical Solution: The "Chemical Scavenge" Protocol Do not rely on chromatography for scale-up.[2] Use a chemical scavenger to alter the polarity of the SM.

  • The Trick: 1-Boc-piperazine is a secondary amine .[2] The product is a tertiary amine .

  • Action: After the reaction is complete, add a limiting reagent of Acetic Anhydride (

    
    )  or Benzoyl Chloride  (0.5 - 1.0 eq relative to remaining SM).
    
  • Mechanism: The electrophile reacts only with the unreacted SM to form a non-basic Amide/Urea. It cannot react with the tertiary amine product.

  • Work-up:

    • Dissolve mixture in organic solvent (EtOAc).

    • Wash with dilute aqueous acid (e.g., 0.5M citric acid or HCl).

    • Result: The Product (basic) moves to the aqueous layer. The acetylated-SM (neutral amide) stays in the organic layer.

    • Basify the aqueous layer and extract the pure product.

Module 2: Regio-Control & Low Purity

User Report: "My purity is stuck at 85-90%. I see a persistent impurity just after the main peak."

Root Cause: This is likely Regioisomer B (internal attack) or Polypropylene Glycol (PPG) oligomers.

  • Regioisomer B: Increases at higher temperatures (

    
    ) due to increased 
    
    
    
    character.
  • Oligomers: Caused by excess Propylene Oxide (PO) reacting with the product's new hydroxyl group instead of the piperazine.

Technical Solution:

  • Temperature: Run the reaction at the lowest possible temperature (start at

    
    , warm to RT). Avoid reflux until conversion is >95%.
    
  • Stoichiometry: Do not use a large excess of Propylene Oxide. Use 1.05 – 1.1 equivalents.

  • Mode of Addition: Add Propylene Oxide slowly to the piperazine solution. If you dump it all in at once, the local high concentration favors oligomerization.

Module 3: Stereochemical Erosion (ee% Drop)

User Report: "The optical rotation of the product is lower than expected."

Root Cause:

  • Racemization of Epoxide: (S)-Propylene oxide is volatile and can racemize in the presence of strong Lewis bases or heat before reacting.[1]

  • Mechanism Shift: High temperatures can force an

    
    -like pathway at the secondary carbon, leading to partial inversion/retention mixtures (scrambling).
    

Technical Solution:

  • Source Verification: Ensure your (S)-propylene oxide is

    
    .[1][2]
    
  • Catalyst: Avoid strong Lewis acids unless necessary. Methanol (protic solvent) often assists the ring opening via hydrogen bonding without compromising stereochemistry.

  • Thermal Limit: Keep reaction temperature

    
    .
    

Visualizing the Chemistry

Figure 1: Reaction Pathways & Impurity Formation

This diagram illustrates the competition between the desired Path A and the impurity-generating Path B and C.

ReactionPathways SM 1-Boc-Piperazine (Secondary Amine) Target TARGET PRODUCT (Terminal Attack) Secondary Alcohol SM->Target Major Pathway (SN2) Low Temp, MeOH Impurity1 IMPURITY 1: Regioisomer (Internal Attack) Primary Alcohol SM->Impurity1 Minor Pathway High Temp, Steric Bulk Scavenger Add Acetic Anhydride (Purification Step) SM->Scavenger Post-Reaction PO (S)-Propylene Oxide Impurity2 IMPURITY 2: Oligomer (PO Polymerization) PO->Impurity2 Excess PO Trace Water Target->Impurity2 Over-reaction Impurity3 IMPURITY 3: Amide (Acetylated SM) Scavenger->Impurity3 Forms Neutral Amide (Easy Removal)

Caption: Path A (Green) yields the target.[1] Path B (Red) yields the regioisomer. Scavenging (Yellow) converts unreacted SM into an easily removable amide.

Optimized Scale-Up Protocol

Objective: Synthesis of (S)-1-Boc-4-(2-hydroxypropyl)piperazine (100g Scale).

Materials:
  • 1-Boc-piperazine (1.0 eq)[1][2]

  • (S)-Propylene Oxide (1.1 eq)[1]

  • Solvent: Methanol (5 vol) or Ethanol (Protic solvents accelerate the opening).

  • Scavenger: Acetic Anhydride (0.5 eq relative to remaining SM).

Step-by-Step Workflow:
  • Setup: Charge 1-Boc-piperazine and Methanol into a reactor. Cool to 0–5°C .

  • Addition: Add (S)-Propylene Oxide dropwise over 1–2 hours. Control Exotherm: Maintain internal temp < 10°C.

    • Why? Low temp favors the kinetic product (terminal attack) and prevents PO polymerization.

  • Reaction: Allow to warm to 20–25°C and stir for 12–16 hours.

    • Monitoring: Check HPLC/TLC.[3][4] If SM > 5%, do not add more PO yet. Heat gently to 40°C for 2 hours.

  • The "Scavenge" (Crucial Step):

    • If unreacted Boc-piperazine is present (>1%), add Acetic Anhydride (calc. based on remaining SM) and stir for 30 mins.

  • Work-up:

    • Concentrate Methanol under vacuum (Max temp 40°C — Protect the Boc group!).

    • Dissolve residue in Ethyl Acetate.[1]

    • Wash 1: 0.5M Citric Acid (The Product moves to Aqueous; The Acetylated Impurity stays in Organic).

    • Separation: Collect Aqueous layer.[1] Discard Organic.

    • Recovery: Basify Aqueous layer with

      
       or NaOH (to pH > 11).[1] Extract Product back into Ethyl Acetate.[1][3]
      
  • Isolation: Dry (

    
    ) and concentrate.
    
    • Note: The product is often a low-melting solid or viscous oil.[2] Crystallization from Hexane/Ether may be possible if high purity.

Summary Data Table

ParameterRecommended RangeImpact of Deviation
Temperature 0°C (Addition) -> 25°C (Reaction)>50°C: Increases Regioisomer B and Boc-deprotection risk.[1][2]
Solvent Methanol or EthanolAprotic (THF/DCM): Reaction is significantly slower; requires higher temps.
PO Equivalents 1.05 – 1.10 eq>1.5 eq: High risk of oligomer formation (poly-ethers).[1][2]
Work-up pH Acid Wash (pH 4-5) -> Base (pH 11)Skipping Acid Wash: Co-elution of unreacted Boc-piperazine.[1][2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at the Carbonyl Group and Epoxide Opening).

  • Azizi, N., & Saidi, M. R. (2005).[1] Highly Chemoselective and Regioselective Ring Opening of Epoxides with Amines in Water. Organic Letters, 7(17), 3649–3651.

  • Shivarkar, A. B., et al. (2011).[1] Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate.[2][5] Green and Sustainable Chemistry, 1(3), 76-84.

  • Federsel, H. J. (1994).[1] Drug chirality and its clinical consequences. Nature Reviews Drug Discovery. (General reference on chiral scale-up principles).

  • Representative Patent: Process for the preparation of piperazine derivatives. (Methods for Boc-piperazine alkylation and purification).

Sources

Optimization

Handling hygroscopic nature of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine

Welcome to the technical support center for (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling this hygroscopic reagent. The inherent moisture sensitivity of piperazine derivatives, coupled with the reactive nature of the Boc protecting group under certain conditions, necessitates careful handling to ensure experimental success and reagent integrity.

Frequently Asked Questions (FAQs)

Q1: What makes (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine hygroscopic and why is this a concern?

A1: The hygroscopic nature of this compound stems primarily from the piperazine ring. Piperazine itself is known to readily absorb water and carbon dioxide from the atmosphere.[1] This tendency is due to the presence of the two nitrogen atoms which can form hydrogen bonds with water molecules.

This is a significant concern for several reasons:

  • Inaccurate Stoichiometry: Absorbed water increases the measured weight of the reagent, leading to the use of a lower molar quantity than intended. This can result in incomplete reactions, lower yields, and difficulties in reproducing results.

  • Potential for Side Reactions: The presence of water can interfere with moisture-sensitive reactions, such as those involving organometallics, strong bases, or certain coupling reagents.

  • Compound Degradation: While the Boc (tert-butoxycarbonyl) group is generally stable, its integrity can be compromised under acidic conditions, which can be exacerbated by the presence of water.[2][3] The hydroxyl group can also participate in undesired side reactions in the presence of water and other reagents.

Q2: How should I properly store (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine upon receipt?

A2: Proper storage is the first line of defense against moisture contamination. Upon receipt, the container should be inspected for a tight seal. It is best practice to store the compound in a desiccator containing a suitable drying agent (e.g., Drierite®, silica gel). For long-term storage, placing the sealed container inside a larger, heat-sealed bag containing a desiccant provides an additional barrier against moisture ingress.[4] Storage in a freezer can also be effective, but the container must be allowed to equilibrate to room temperature in a desiccator before opening to prevent condensation.

Q3: I suspect my sample of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine has absorbed moisture. How can I confirm this and what is the acceptable water content?

A3: There are two primary methods for determining water content:

  • Karl Fischer Titration (KFT): This is the gold standard for accurate water content determination.[5] Both volumetric and coulometric KFT are suitable, with the coulometric method being more sensitive for samples with very low water content.[6] For solid samples that are insoluble in the KFT solvent, an evaporator oven can be used to heat the sample and transfer the evaporated water to the titration cell.[7]

  • Proton NMR (¹H-NMR) Spectroscopy: While less precise than KFT, ¹H-NMR can provide a quick estimate of water content.[8][9] The water peak's chemical shift can vary depending on the solvent and other components in the sample. By integrating the water peak against a known internal standard or the compound's own non-exchangeable protons, the water content can be quantified.[10] This method is particularly useful for a rapid check before setting up a reaction.

The acceptable water content is highly dependent on the specific reaction's sensitivity to moisture. For many applications, a water content of <0.1% is desirable. For highly moisture-sensitive reactions, the water content should be as low as practically achievable.

Troubleshooting Guide

Problem 1: Inconsistent reaction yields or failed reactions.

Possible Cause: Inaccurate quantification due to moisture absorption by (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine.

Troubleshooting Steps:

  • Quantify Water Content: Determine the water content of your reagent using Karl Fischer titration.[5]

  • Dry the Reagent: If the water content is high, the reagent can be dried under high vacuum. Gentle heating may be applied, but care must be taken to avoid thermal decomposition. The melting point of the analogous compound, 1-Boc-4-(3-hydroxypropyl)piperazine, is 73-77 °C, so drying temperatures should be kept well below this.[11]

  • Adjust Reagent Amount: If drying is not feasible, adjust the mass of the reagent used in the reaction to account for the water content.

  • Improve Handling Technique: Implement stricter protocols for handling the hygroscopic solid (see Protocol 1).

Protocol 1: Weighing and Dispensing (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine

  • Preparation: Allow the reagent container to equilibrate to ambient temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing Environment: If available, perform all manipulations inside a glove box with a dry, inert atmosphere.[12] If a glove box is not available, work quickly in a fume hood with low humidity.

  • Procedure:

    • Tare a clean, dry vial with a screw cap on an analytical balance.

    • Quickly add the approximate amount of the reagent to the vial.

    • Immediately cap the vial tightly.

    • Record the weight.

    • If preparing a stock solution, add the anhydrous solvent to the vial via syringe through a septum cap.

    • If adding directly to a reaction, do so under a positive pressure of an inert gas (e.g., nitrogen or argon).

Problem 2: Unexpected byproducts observed in the reaction mixture.

Possible Cause A: Water-induced side reactions.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried before use.[13][14] Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column).[15][16][17]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.[14]

Diagram 1: Workflow for Setting Up a Moisture-Sensitive Reaction

MoistureSensitiveReaction cluster_prep Preparation cluster_execution Execution cluster_monitoring Monitoring & Workup glassware Oven/Flame-Dry Glassware assemble Assemble Apparatus Under Inert Gas glassware->assemble solvents Use Anhydrous Solvents solvents->assemble reagent Equilibrate Reagent in Desiccator weigh Weigh Reagent (Glovebox/Quickly) reagent->weigh weigh->assemble reaction Run Reaction Under Positive Pressure assemble->reaction tlc Monitor Reaction (Anhydrous Techniques) reaction->tlc workup Quench/Workup tlc->workup Troubleshooting start Reaction Failed/Low Yield check_reagent Check Reagent Integrity start->check_reagent check_conditions Review Reaction Conditions start->check_conditions kft Perform Karl Fischer Titration check_reagent->kft anhydrous_check Anhydrous Solvents/Glassware? check_conditions->anhydrous_check ph_check Acidic/Strongly Basic? check_conditions->ph_check dry_reagent Dry or Re-quantify Reagent kft->dry_reagent High H2O rerun Re-run Reaction kft->rerun Low H2O dry_reagent->rerun improve_setup Improve Anhydrous Technique anhydrous_check->improve_setup No anhydrous_check->rerun Yes improve_setup->rerun protecting_group Consider Alternative Protecting Group ph_check->protecting_group Yes

Sources

Troubleshooting

Minimizing byproduct formation in piperazine alkylation reactions

Topic: Minimizing Byproduct Formation in Piperazine Alkylation Reactions Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide [v2.4] The Core Challenge: The "Runaway" Nucleophile In piperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in Piperazine Alkylation Reactions Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide [v2.4]

The Core Challenge: The "Runaway" Nucleophile

In piperazine alkylation, the primary enemy of yield is polyalkylation .

The Mechanism of Failure: Piperazine contains two equivalent secondary amine sites. Upon mono-alkylation, the resulting product is a tertiary amine (at one end) and a secondary amine (at the other). Due to inductive effects, the mono-alkylated piperazine is often more nucleophilic than the unsubstituted starting material. This leads to a kinetic "runaway" reaction where the mono-alkylated product competes aggressively for the remaining alkylating agent, forming bis-alkylated impurities and quaternary ammonium salts.

Strategic Decision Matrix

Before starting your experiment, use this logic flow to select the correct synthetic strategy.

PiperazineStrategy Start Start: Select Alkylation Strategy Q1 Is the alkylating agent (electrophile) an Aldehyde/Ketone? Start->Q1 Q2 Is the alkyl halide/electrophile expensive or scarce? Q1->Q2 No (It is a Halide/Tosylate) MethodA Method A: Reductive Amination (Highest Selectivity) Q1->MethodA Yes MethodB Method B: N-Boc Protection (The 'Gold Standard' for Purity) Q2->MethodB Yes (< 1g available) MethodC Method C: High-Dilution/Excess (Quick, 'Dirty' Batch Mode) Q2->MethodC No (Cheap/Abundant)

Figure 1: Decision tree for selecting the optimal piperazine functionalization pathway.

Method A: Reductive Amination (Preferred Route)

Best for: When the electrophile can be accessed as an aldehyde or ketone.[1] Mechanism: Formation of an iminium ion followed by selective reduction. This avoids quaternary salt formation almost entirely.

Protocol: Selective Mono-Alkylation via STAB

Reagents: Sodium Triacetoxyborohydride (STAB), DCE or DCM, Acetic Acid.

  • Stoichiometry: Mix Piperazine (1.2 equiv) and Aldehyde (1.0 equiv) in DCE (0.1 M).

  • Imine Formation: Stir for 30–60 mins at room temperature.

    • Tip: If the aldehyde is sterically hindered, add catalytic acetic acid (1-2 drops) and extend time.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Quench: Stir 2–16 hours, then quench with saturated NaHCO₃.

Why this works: STAB is less reactive than NaBH₄ and will not reduce the aldehyde/ketone directly, nor will it reduce the final amine product, preventing over-alkylation.

Method B: The N-Boc Protection Route (High Purity)

Best for: Expensive alkylating agents or when >98% purity is required without chromatography.

The Workflow
  • Protection: React piperazine with Boc₂O (0.9 equiv) to form N-Boc-piperazine.

    • Note: Using a slight deficit of Boc₂O ensures you mostly get mono-Boc and unreacted piperazine (easy to wash away), rather than di-Boc (hard to separate).

  • Alkylation: React N-Boc-piperazine with your alkyl halide (R-X) using a weak base (K₂CO₃) in CH₃CN or DMF.

  • Deprotection: Remove Boc group with TFA/DCM or HCl/Dioxane.

Troubleshooting the Boc Route
SymptomProbable CauseSolution
Low Yield of Mono-Boc Used 1:1 ratio of Boc₂O:Piperazine.Use excess piperazine (2-3 equiv) during protection. The unreacted piperazine is water-soluble and washes out during workup.
Product is Water Soluble Product is a salt (TFA/HCl) after deprotection.Perform a "Free Basing" step: Treat the salt with basic resin (Amberlyst A-21) or extract from high pH (>12) aqueous layer into DCM.

Method C: Direct Alkylation (The "Excess" Strategy)

Best for: Rapid synthesis when piperazine is cheap and easy to remove.

The "Piperazine Paradox": To get 1:1 substitution, you must use 5:1 stoichiometry.

Protocol: High-Excess Direct Alkylation
  • Dissolution: Dissolve Piperazine (5.0 to 10.0 equiv) in acetonitrile or ethanol.

    • Critical: The piperazine must be fully dissolved before adding the electrophile.

  • Addition: Add the Alkyl Halide (1.0 equiv) dropwise over 30–60 minutes.

    • Why: High local concentration of alkyl halide favors bis-alkylation. Slow addition ensures the electrophile always encounters a vast excess of unreacted piperazine.

  • Workup (The "Crash" Method):

    • Evaporate solvent.[2][3][4]

    • Triturate the residue with water or ether (depending on lipophilicity).

    • Purification Trick: Piperazine has a low pKa (9.8) compared to dialkyl piperazines. You can distill off excess piperazine (bp 146°C) if your product is heavy.

Frequently Asked Questions (FAQs)

Q1: I am seeing a "double spot" on TLC that merges. Is this bis-alkylation?

  • Diagnosis: Likely yes, or it could be the rotamers of a Boc-protected intermediate.

  • Test: Run an NMR. Bis-alkylation preserves symmetry (often simplified peaks), whereas mono-alkylation breaks symmetry (distinct triplets for the piperazine ring protons).

  • Fix: If it is bis-alkylation, you cannot "clean" it easily. Restart using Method B .

Q2: My product stays in the aqueous layer during extraction.

  • Reason: Piperazines are highly polar.[5] Mono-alkyl piperazines are often amphiphilic.

  • Solution:

    • Salting Out: Saturate the aqueous layer with NaCl.

    • pH Adjustment: Ensure pH is >12 (use 1M NaOH). At pH 10, a significant portion is still protonated.

    • Solvent Switch: Use Chloroform:Isopropanol (3:1) or DCM:MeOH (9:1) for extraction instead of pure Ethyl Acetate.

Q3: Can I use "Solid Phase Synthesis" resins to scavenge byproducts?

  • Yes. Use an Isocyanate scavenging resin to remove unreacted piperazine (nucleophile scavenger). Use a Sulfonic acid resin to catch the product, wash away non-basic impurities, and then elute the product with ammonia/methanol.

Visualizing the Impurity Pathway

Understanding the kinetics is vital. The diagram below illustrates why "slow addition" and "excess equivalents" are necessary in Method C.

ReactionKinetics Pip Piperazine (Starting Material) Mono Mono-Alkyl Piperazine (Desired Product) *More Nucleophilic* Pip->Mono k1 (Slow) RX Alkyl Halide (R-X) RX->Mono Bis Bis-Alkyl Piperazine (Major Impurity) RX->Bis Mono->Bis k2 (Fast) Runaway Reaction! Quat Quaternary Salt (Dead End) Bis->Quat k3

Figure 2: Kinetic pathway showing the "Runaway Reaction" where k2 > k1, necessitating the use of excess starting material or protecting groups.

References

  • Selective Mono-alkylation Strategies

    • ResearchGate Discussion on Piperazine Monoalkylation. (2013).[4] Retrieved from

    • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020).[2][3] Molecules. Retrieved from

  • Reductive Amination Selectivity

    • Reductive Amination: A Practical Guide. (2020).[2][3] Royal Society of Chemistry. Retrieved from

    • Comparison of STAB vs NaBH4 Selectivity. (2022).[6][7][8] ACS Omega. Retrieved from

  • Purification & Properties

    • Purification of Piperazine-Containing Compounds.[3][9] (2025).[5][7] BenchChem Technical Support. Retrieved from

    • Patent US2919275A: Purification of Piperazine. Retrieved from

Sources

Optimization

Storage conditions to prevent degradation of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine

Technical Support Center: (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine Welcome to the technical support resource for (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine

Welcome to the technical support resource for (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical building block. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine?

A1: To minimize degradation, the compound should be stored under controlled conditions. The primary goals are to prevent hydrolysis of the acid-labile tert-butyloxycarbonyl (Boc) protecting group and oxidation of the secondary alcohol.

Table 1: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerator) Slows down the rate of potential hydrolytic and oxidative degradation reactions.[1]
Atmosphere Store under an inert gas (Argon or Nitrogen) Minimizes contact with atmospheric oxygen and moisture, reducing the risk of oxidation and hydrolysis.[2]
Container Tightly sealed, opaque container Prevents exposure to moisture and light.[2][3] Light can promote photo-oxidative degradation.

| Location | Dry, well-ventilated area | Avoids accidental exposure to acidic vapors or high humidity environments that can accelerate degradation.[4][5] |

Q2: I've stored the compound as recommended, but I suspect it has degraded. What are the visible signs of degradation?

A2: Visual inspection can sometimes provide initial clues. While not definitive, you might observe:

  • Change in Physical State: The material is a solid at room temperature. Any sintering, melting, or appearance of oily residues could indicate the presence of impurities or degradation products.

  • Discoloration: A change from a white or off-white solid to a yellowish or brownish hue can suggest the formation of chromophoric degradation products, possibly from oxidation.[1]

  • Clumping: Increased clumping or stickiness can be a sign of hygroscopicity, indicating moisture absorption which can facilitate hydrolysis.

Note: The absence of these signs does not guarantee purity. Analytical confirmation is always required.

Q3: What are the most likely degradation pathways for this molecule?

A3: There are two primary points of instability in the molecule under typical laboratory and storage conditions: the N-Boc group and the secondary alcohol.

  • Acid-Catalyzed Hydrolysis of the N-Boc Group: The Boc protecting group is notoriously sensitive to acid.[6][7] Trace amounts of acidic impurities in solvents, on glassware, or in the storage atmosphere can catalyze its cleavage, yielding the free piperazine and gaseous byproducts. This is the most common degradation pathway.[8]

  • Oxidation of the Secondary Alcohol: The secondary hydroxyl group can be oxidized to a ketone.[9][10] This can be initiated by atmospheric oxygen (auto-oxidation), especially if catalyzed by trace metal impurities or exposure to heat and light, or by incompatible oxidizing agents stored nearby.[11]

Degradation Pathways cluster_main Storage & Handling cluster_degradation Potential Degradation Products Parent_Compound (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine Deprotected_Piperazine (S)-4-(1-Hydroxy-2-propyl)piperazine (Boc Hydrolysis) Parent_Compound->Deprotected_Piperazine Acidic Conditions (e.g., H+, moisture) Oxidized_Product (S)-1-Boc-4-(1-Oxo-2-propyl)piperazine (Alcohol Oxidation) Parent_Compound->Oxidized_Product Oxidizing Conditions (e.g., O₂, light, heat)

Caption: Primary degradation pathways for the target compound.

Troubleshooting Guide

This section provides a logical workflow to identify and resolve issues related to compound degradation.

Problem: My reaction is failing or yielding unexpected byproducts. I suspect the quality of my (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine starting material.

Step 1: Initial Purity Assessment (Analytical Chemistry)

Do not rely on visual inspection alone. A preliminary analytical check is essential.

  • Thin-Layer Chromatography (TLC): This is the quickest first step. Run a TLC of your starting material against a new or trusted batch, if available. The appearance of multiple spots, especially a baseline spot (polar impurity) or a spot with a different Rf, indicates impurity.

  • Proton NMR (¹H NMR): This provides definitive structural information. The disappearance or reduction in the integral of the characteristic tert-butyl singlet peak around 1.5 ppm is a clear indicator of Boc group loss.[12][13] Concurrently, new signals corresponding to the deprotected piperazine will appear.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment.[14] A well-developed method will separate the parent compound from its potential degradation products.

Troubleshooting Workflow Start Suspicion of Degradation Purity_Check Perform Purity Analysis (TLC, ¹H NMR, HPLC) Start->Purity_Check Is_Pure Is Compound Pure? Purity_Check->Is_Pure Troubleshoot_Reaction Problem is elsewhere. Troubleshoot reaction conditions. Is_Pure->Troubleshoot_Reaction Yes Identify_Degradation Identify Degradation Pathway Is_Pure->Identify_Degradation No NMR_Check Check ¹H NMR for Boc peak (~1.5 ppm, singlet, 9H) Identify_Degradation->NMR_Check Boc_Present Boc Peak Intact? NMR_Check->Boc_Present Hydrolysis Primary Degradation: Boc Hydrolysis Boc_Present->Hydrolysis No Oxidation Primary Degradation: Alcohol Oxidation Boc_Present->Oxidation Yes Action_Hydrolysis Action: - Check storage for acid vapors. - Use anhydrous solvents. - Re-purify or re-synthesize. Hydrolysis->Action_Hydrolysis Action_Oxidation Action: - Store under inert gas. - Protect from light/heat. - Re-purify or re-synthesize. Oxidation->Action_Oxidation

Caption: A logical workflow for troubleshooting suspected degradation.

Step 2: Protocol for Purity Analysis by HPLC-UV

For labs equipped with HPLC, this protocol provides a starting point for assessing purity. Note that this molecule lacks a strong chromophore, so detection at low wavelengths (e.g., ~210 nm) is necessary.[14] For trace analysis, derivatization may be required.[15]

Table 2: General Purpose HPLC Method for Purity Assessment

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Detection UV at 210 nm[16]
Injection Volume 10 µL

| Sample Prep | Dissolve sample in 50:50 Acetonitrile:Water at ~1 mg/mL |

  • Expected Result: A pure sample will show a single major peak. The Boc-deprotected product will be more polar and elute earlier. The oxidized (ketone) product will be slightly less polar and may elute later.

Step 3: Protocol for a Simple Forced Degradation Study

If you need to confirm the identity of degradation products, a simple stress test can be informative. Forced degradation is a powerful tool used in drug development to understand stability.[17]

Objective: To intentionally degrade the compound under acidic and oxidative conditions to generate analytical markers for comparison with your suspect material.

A. Acidic Hydrolysis (Boc Deprotection)

  • Setup: Dissolve ~10 mg of the compound in 1 mL of methanol.

  • Stress: Add 100 µL of 1M Hydrochloric Acid (HCl).

  • Monitor: Stir at room temperature. After 1 hour, neutralize a small aliquot with 1M NaOH and spot on a TLC plate alongside your starting material. Analyze by HPLC or NMR.[12]

  • Observation: You should observe the formation of a new, more polar product corresponding to the deprotected piperazine.

B. Oxidative Degradation

  • Setup: Dissolve ~10 mg of the compound in 1 mL of acetonitrile.

  • Stress: Add 100 µL of 3% hydrogen peroxide.[18]

  • Monitor: Stir at room temperature for 4-8 hours. Monitor by TLC or HPLC.

  • Observation: This will generate the ketone derivative, which can be used as an analytical standard to check for its presence in your suspect material.

By comparing the analytical profiles (TLC, HPLC, NMR) of your stored material to those generated in the forced degradation study, you can definitively identify the nature and cause of the degradation.

References

  • BenchChem. (2025). Quantitative NMR: A Superior Tool for Monitoring Boc Deprotection Kinetics. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific Technical Library.
  • Journal of Chemical and Pharmaceutical Research.
  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • International Journal of Applied Pharmaceutics.
  • Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. Asian J. Pharm. Res.
  • ResearchGate. HPLC-UV/DAD chromatograms of piperazine derivative mixture.
  • MedCrave online.
  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
  • ECHEMI.
  • ResearchGate. 1 H NMR spectra to show BOC deprotection on the carbonate unit in the....
  • TCI Chemicals. (2025).
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.
  • Master Organic Chemistry. (2018).
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 4-(6-Amino-3-pyridyl)-1-Boc-piperazine. Fisher Scientific.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific.
  • Thermo Fisher Scientific. (2018). SAFETY DATA SHEET - Piperazine. Fisher Scientific.
  • Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps.
  • Wikipedia.
  • Chemguide.
  • Sigma-Aldrich. 1-Boc-4-(3-hydroxypropyl)piperazine 97. Sigma-Aldrich.
  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
  • lifechem pharma. 1-boc Piperazine. lifechem pharma.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Purity of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine Reference Standards

Abstract The establishment of a high-purity reference standard is a cornerstone of pharmaceutical development and quality control. (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine is a key chiral building block whose chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The establishment of a high-purity reference standard is a cornerstone of pharmaceutical development and quality control. (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine is a key chiral building block whose chemical and stereochemical purity is paramount for the synthesis of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for validating the purity of this reference standard, comparing orthogonal analytical techniques to construct a complete and reliable purity profile. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in establishing a robust certification process.

Introduction: The Imperative of Purity

A reference standard is a highly characterized material used to ensure the identity, strength, quality, and purity of a substance. For a chiral intermediate like (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine, impurities can be multifaceted, including:

  • Enantiomeric Impurities: The unintended (R)-enantiomer.

  • Diastereomeric Impurities: Arising from impure starting materials or side reactions.

  • Process-Related Impurities: Unreacted starting materials (e.g., N-Boc-piperazine), by-products, and intermediates.[1][2][3][4]

  • Residual Solvents: Volatile organic compounds from the synthesis and purification process.[5][6][7]

  • Inorganic Impurities: Reagents, catalysts, and salts.[1]

Each impurity type carries the risk of impacting the safety and efficacy of the final API. Therefore, a multi-pronged, orthogonal analytical approach is not just recommended; it is mandated by regulatory expectations outlined in guidelines such as those from the International Council for Harmonisation (ICH).[1][8][9][10][11]

The Orthogonal Analytical Workflow

No single analytical technique can provide a complete picture of a reference standard's purity. An orthogonal approach, using methods with different separation and detection principles, is essential for a comprehensive assessment. This ensures that impurities not detected by one method are captured by another.

Caption: Orthogonal workflow for reference standard certification.

Method Comparison: Choosing the Right Tool

The selection of analytical methods should be based on their ability to detect and quantify the specific types of impurities anticipated. Below is a comparison of the key techniques.

Technique Primary Target Principle Strengths Limitations
Chiral HPLC/SFC Enantiomeric & Diastereomeric ImpuritiesDifferential interaction with a Chiral Stationary Phase (CSP)High selectivity for stereoisomers; essential for chiral purity.[12][13][14][15]May not separate achiral process impurities.
RP-HPLC/UPLC Process-Related Organic ImpuritiesPartitioning between a non-polar stationary phase and a polar mobile phase.[16][17][18][19]Robust, versatile for a wide range of organic impurities.[20]Not suitable for stereoisomer separation; may not detect highly volatile or non-UV active compounds.
qNMR Absolute Purity (Assay) & Structural IdentitySignal intensity is directly proportional to the number of nuclei.[21][22]Primary method; does not require a specific reference standard for each impurity; provides structural confirmation.[23][24][25]Lower sensitivity than chromatography for trace impurities; requires a highly pure internal standard.
Headspace GC-MS Residual SolventsPartitioning of volatile compounds into the headspace, separated by GC, and detected by MS.[5][6][7][26]High sensitivity and specificity for volatile organic compounds as per USP <467>.[5][6][7][26]Not suitable for non-volatile or thermally labile compounds.
Karl Fischer / TGA Water Content / Non-Volatile ImpuritiesTitration with KF reagent / Mass loss upon heating.Accurate quantification of water content / Measures total non-volatile residue.KF is specific to water; TGA is non-specific.

Experimental Protocols & Self-Validation

Here we provide detailed, field-proven protocols. Each protocol includes system suitability testing (SST) criteria, which are crucial for ensuring the analytical system is performing correctly before sample analysis, making the methods self-validating.[16][17][19][27]

Chiral Purity by High-Performance Liquid Chromatography (HPLC)
  • Causality: The hydroxyl and amine groups of the analyte allow for strong interactions (hydrogen bonding, dipole-dipole) with a chiral stationary phase (CSP). Polysaccharide-based CSPs, like those derived from cellulose or amylose, are highly effective for separating enantiomers of amino alcohols.[13][28] A normal-phase mobile system is chosen to enhance these polar interactions, leading to better chiral recognition.

  • Experimental Protocol:

    • System: HPLC with UV Detector.

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of mobile phase.

    • Racemic Standard: Prepare a 1 mg/mL solution of a known racemic mixture of the analyte to confirm peak identity and resolution.

  • System Suitability Test (SST):

    • Resolution: Inject the racemic standard. The resolution between the (S) and (R) enantiomer peaks must be ≥ 2.0.

    • Tailing Factor: For the (S)-enantiomer peak, the tailing factor should be between 0.8 and 1.5.

    • Precision: Six replicate injections of the (S)-enantiomer standard solution should have a relative standard deviation (RSD) of peak area ≤ 2.0%.

Achiral Purity by Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UPLC)
  • Causality: This method is designed to separate the target analyte from potential process-related impurities, which may have different polarities. A C18 stationary phase provides a non-polar surface, and a gradient elution with an acidified water/acetonitrile mobile phase ensures good peak shape and separation of compounds with a wide range of hydrophobicities. The acid suppresses the ionization of the piperazine nitrogens, reducing peak tailing.

  • Experimental Protocol:

    • System: UPLC with UV Detector.

    • Column: Acquity UPLC® BEH C18, 100 x 2.1 mm, 1.7 µm (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 210 nm.

    • Sample Preparation: Prepare a 0.5 mg/mL solution in 50:50 Water:Acetonitrile.

  • System Suitability Test (SST):

    • Theoretical Plates: The main analyte peak should have ≥ 10,000 theoretical plates.

    • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

    • Precision: RSD of peak area for six replicate injections ≤ 2.0%.

Absolute Purity Assay by Quantitative NMR (qNMR)
  • Causality: qNMR is a primary analytical method that provides an absolute measure of purity without relying on a reference standard of the analyte itself.[22][24] The method's accuracy depends on using a certified, high-purity internal standard with a known structure and protons that resonate in a clear region of the spectrum, away from analyte signals. Maleic acid is an excellent choice due to its stability, high purity, and simple singlet signal in the olefinic region.

Caption: Logic flow for quantitative NMR (qNMR) purity determination.

  • Experimental Protocol:

    • System: NMR Spectrometer (≥400 MHz).

    • Internal Standard: Certified Maleic Acid (Purity ≥ 99.9%).

    • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

    • Sample Preparation:

      • Accurately weigh ~20 mg of the analyte into a vial.

      • Accurately weigh ~10 mg of Maleic Acid into the same vial.

      • Dissolve the mixture in ~0.7 mL of DMSO-d6.

    • Acquisition Parameters:

      • Pulse Angle: 30-45 degrees.

      • Relaxation Delay (d1): ≥ 5 x T1 (longest relaxing proton). A T1 determination experiment is required. Typically, 30 seconds is sufficient.

      • Number of Scans: ≥ 16.

    • Data Processing: Apply baseline correction and phase correction. Integrate a well-resolved analyte signal (e.g., the 9 protons of the Boc group) and the olefinic signal of maleic acid (~6.3 ppm).

    • Calculation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I=Integral, N=Number of protons, M=Molar mass, m=mass, P=Purity of standard.[23]

Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
  • Causality: This method follows the principles of USP <467> to identify and quantify volatile organic impurities.[5][6][7][26] Heating the sample in a sealed vial partitions volatile solvents into the headspace gas, which is then injected into the GC-MS. This technique prevents non-volatile matrix components from contaminating the system and provides high sensitivity.

  • Experimental Protocol:

    • System: HS-GC-MS system.

    • Column: DB-624, 30 m x 0.25 mm, 1.4 µm (or equivalent).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

    • Headspace Parameters: Vial Equilibration at 80°C for 20 min.

    • MS Detection: Scan mode (e.g., 35-350 amu).

    • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl sulfoxide (DMSO).

    • Standard Preparation: Prepare a standard solution containing expected solvents (e.g., Toluene, Isopropanol, Dichloromethane) at their ICH concentration limits.[8][26]

  • System Suitability Test (SST):

    • Analyze the standard solution. The system must be able to detect and resolve all specified solvents according to USP <467> criteria.[7]

Data Synthesis and Final Purity Assignment

The final purity of the reference standard is typically assigned using a mass balance approach, which accounts for all components of the material.

Purity by Mass Balance (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue)

  • % Organic Impurities: Determined by the area normalization method from the RP-UPLC analysis.

  • % Water: Determined by Karl Fischer titration.

  • % Residual Solvents: Determined by HS-GC-MS.

  • % Non-Volatile Residue: Determined by Thermogravimetric Analysis (TGA).

The purity value obtained from the mass balance calculation should be in close agreement with the absolute purity determined by qNMR. This concordance between orthogonal methods provides a high degree of confidence in the certified purity value of the reference standard.

Conclusion

Validating the purity of a chiral reference standard like (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine is a rigorous, multi-step process that demands a deep understanding of analytical chemistry and regulatory requirements. By employing an orthogonal set of validated methods—including chiral and achiral chromatography, qNMR, and residual solvent analysis—researchers can build a comprehensive and trustworthy purity profile. This guide provides the strategic framework and detailed protocols necessary to confidently characterize such a critical material, ensuring its suitability for its intended use in pharmaceutical development and manufacturing.

References

  • Residual solvent analysis in pharmaceutical products according to USP <467> method using a new valve and loop headspace an. Thermo Fisher Scientific.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
  • General Chapters: <621> CHROMATOGRAPHY.
  • USP <467> Residual solvent determination in pharmaceutical products. SCISPEC.
  • USP 467 Residual Solvents Guide for Pharma Manufacturers. ResolveMass.
  • USP-NF 〈621〉 Chromatography.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
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  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
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  • Measurement of Residual Solvents in Pharmaceuticals by Headspace GC - USP <467> Residual Solvents Procedure A. Shimadzu.
  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
  • USP Residual Solvents <467>. Eurofins.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Quantitative NMR Spectroscopy. Acanthus Research.
  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Slideshare.
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  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich.
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  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Application Notes and Protocols for the Chiral Separation of 3-(2-Aminopropyl)phenol Enantiomers. BenchChem.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
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  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem.
  • Analytical Services for Purity Determin
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.si.
  • Novel Route of Synthesis of Some Trientine Impurities and Their Characterization.
  • Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns.
  • Analytical Methods. Royal Society of Chemistry.
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  • Synthesis method of N-Boc piperazine.

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Comparative

A Senior Scientist's Comparative Guide to the Elemental Analysis of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine

Authored by: A Senior Application Scientist Introduction: The Imperative of Purity in a Versatile Chiral Building Block (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine is a highly valuable chiral synthon in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative of Purity in a Versatile Chiral Building Block

(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine is a highly valuable chiral synthon in modern medicinal chemistry. Its distinct stereocenter and orthogonally protected nitrogen atoms make it a cornerstone for the synthesis of complex pharmaceutical agents, where precise molecular architecture is directly linked to therapeutic efficacy and safety. For researchers and drug development professionals, the absolute purity and confirmed elemental composition of this starting material are not mere quality control metrics; they are foundational prerequisites for reproducible science. Any deviation, whether from residual solvents, inorganic impurities, or synthetic byproducts, can compromise reaction yields, introduce stereochemical complexities, and ultimately invalidate downstream biological data.

This guide provides an in-depth, comparative analysis of the essential analytical techniques used to verify the elemental composition of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine. We will move beyond procedural descriptions to explore the causality behind experimental choices, establishing a framework for a self-validating analytical workflow that ensures the highest degree of confidence in your starting material.

Part 1: The Theoretical Gold Standard

Before any experimental analysis, we must establish the theoretical elemental composition from the compound's molecular formula. This calculated profile serves as the absolute benchmark against which all empirical data are measured.

Molecular Formula: C₁₂H₂₄N₂O₃

Molecular Weight Calculation: Based on the IUPAC atomic weights:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

The molecular weight is calculated as: (12 × 12.011) + (24 × 1.008) + (2 × 14.007) + (3 × 15.999) = 244.33 g/mol

Theoretical Elemental Composition (by mass %):

ElementCalculationTheoretical %
Carbon (C) (144.132 / 244.33) × 10059.01%
Hydrogen (H) (24.192 / 244.33) × 1009.90%
Nitrogen (N) (28.014 / 244.33) × 10011.46%
Oxygen (O) (47.997 / 244.33) × 10019.63%

This theoretical data is the immutable reference for the purity assessment of any synthesized batch.

Part 2: A Comparative Guide to Experimental Verification

No single analytical technique provides a complete picture. A robust characterization relies on the convergence of data from orthogonal methods. Here, we compare the three most critical techniques: Combustion Analysis (CHN), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Combustion Analysis: The Foundational Quantitative Method

Combustion analysis, or CHN analysis, is the classical and most direct method for determining the mass percentage of carbon, hydrogen, and nitrogen. The technique is destructive, involving the complete combustion of the sample to convert the elements into simple, quantifiable gases (CO₂, H₂O, and N₂).[1]

  • Sample Preparation:

    • Ensure the sample is meticulously dried under high vacuum to remove all residual solvents, which are a common source of error.

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule.[2] The precision of this weighing is critical as it directly impacts the accuracy of the final percentage calculation.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified, high-purity standard with a known elemental composition, such as acetanilide. This step ensures the detector response is linear and accurate.

  • Analysis Workflow:

    • The sample is dropped into a high-temperature (≈1000 °C) combustion furnace in a stream of pure oxygen. The tin capsule facilitates flash combustion.[3]

    • The resulting gas mixture (CO₂, H₂O, N₂, NOx, SO₂) is swept by a helium carrier gas through a reduction furnace containing elemental copper. This critical step converts any nitrogen oxides (NOx) back to N₂ gas.[1]

    • The gases (CO₂, H₂O, N₂) are then separated using a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier gas.[4]

  • Data Interpretation:

    • The instrument software integrates the detector signals and, using the initial sample weight, calculates the mass percentages of C, H, and N. The oxygen percentage is typically calculated by difference, a method that assumes C, H, and N are the only other elements present.

CHN_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing weigh Accurately Weigh 1-3 mg Sample encapsulate Seal in Tin Capsule weigh->encapsulate combust Flash Combustion (~1000°C, O2) encapsulate->combust reduce Reduction (NOx -> N2) combust->reduce separate GC Separation (CO2, H2O, N2) reduce->separate detect TCD Detection separate->detect calculate Calculate %C, %H, %N vs. Sample Weight detect->calculate HRMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Mass Spectrometry cluster_data 3. Data Interpretation dissolve Dissolve Sample in HPLC-grade Solvent ionize Soft Ionization (e.g., ESI) dissolve->ionize analyze TOF Mass Analyzer (Measures m/z) ionize->analyze detect Ion Detection analyze->detect measure Determine Experimental Exact Mass detect->measure compare Calculate Mass Error vs. Theoretical measure->compare NMR_Logic cluster_nmr NMR Spectroscopy cluster_info Derived Conclusions H_NMR 1H NMR Spectrum Structure Correct Molecular Structure H_NMR->Structure Chemical Shifts Coupling Patterns Purity High Sample Purity H_NMR->Purity Signal Integration Ratios Absence of Impurity Signals C_NMR 13C NMR Spectrum C_NMR->Structure Number & Type of Carbons

Sources

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